molecular formula C22H26N2O6 B15601424 Berkeleyamide C

Berkeleyamide C

Cat. No.: B15601424
M. Wt: 414.5 g/mol
InChI Key: SORSUPGCQWSYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berkeleyamide C has been reported in Talaromyces ruber with data available.

Properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

[[1-(2-hydroxyethyl)-5-(3-methylbutanoylcarbamoyl)-4-oxo-2-pyridinyl]-phenylmethyl] acetate

InChI

InChI=1S/C22H26N2O6/c1-14(2)11-20(28)23-22(29)17-13-24(9-10-25)18(12-19(17)27)21(30-15(3)26)16-7-5-4-6-8-16/h4-8,12-14,21,25H,9-11H2,1-3H3,(H,23,28,29)

InChI Key

SORSUPGCQWSYDP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Berkeleyamide C: A Technical Guide to its Fungal Origins and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BUTTE, MT – A comprehensive technical guide released today details the natural source, isolation, and biological activity of Berkeleyamide C, a novel amide compound. This document provides researchers, scientists, and drug development professionals with an in-depth look at this promising natural product, originally discovered in an extremophilic fungus.

This compound, along with its analogs Berkeleyamides A, B, and D, was first isolated from Penicillium rubrum Stoll, a fungus residing in the deep, acidic waters of the Berkeley Pit Lake in Butte, Montana.[1][2][3] This unique and harsh environment has fostered the evolution of microorganisms with the capacity to produce a diverse array of secondary metabolites with significant biological potential.

This guide summarizes the key quantitative data, outlines the detailed experimental protocols for the extraction and characterization of this compound, and explores its known biological activities, including its inhibitory effects on key enzymes implicated in inflammation and tissue degradation.

Quantitative Data Summary

The isolation of this compound from the culture of Penicillium rubrum yielded several novel compounds. The following tables summarize the key physicochemical and biological activity data for this compound and its related compounds as reported in the primary literature.

Table 1: Physicochemical Properties of Berkeleyamides

CompoundMolecular FormulaHRESIMS [M+H]⁺ (m/z)
Berkeleyamide AC₂₄H₃₅N₂O₃403.2642
Berkeleyamide BC₂₄H₃₃N₂O₄417.2435
This compound C₂₄H₃₃N₂O₄ 417.2435
Berkeleyamide DC₂₄H₃₅N₂O₃403.2642

Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C (δ, ppm)¹H (δ, ppm, mult., J in Hz)
1172.9
252.84.65 (dd, 8.5, 4.5)
330.21.95 (m), 1.65 (m)
425.11.85 (m)
522.80.95 (d, 6.5)
5'22.10.92 (d, 6.5)
6175.8
759.8
840.12.20 (m)
919.50.98 (d, 6.5)
9'19.40.96 (d, 6.5)
10134.5
11128.95.45 (m)
1239.82.10 (m)
1326.81.70 (m)
14124.25.15 (t, 7.0)
15131.4
1617.71.68 (s)
1725.71.60 (s)
1816.01.75 (s)
19170.2
2020.82.05 (s)
21170.5
2268.1
2328.01.45 (s, 6H)
NH6.55 (d, 8.5)

Table 3: Biological Activity of Berkeleyamides

CompoundCaspase-1 Inhibition (IC₅₀, µM)MMP-3 Inhibition (IC₅₀, µM)
Berkeleyamide A1.50.61
Berkeleyamide B>10>10
This compound >10 >10
Berkeleyamide D2.51.2

Experimental Protocols

Fungal Fermentation and Extraction

The production of this compound was achieved through the fermentation of Penicillium rubrum Stoll. The fungus was cultured in a liquid medium conducive to the production of secondary metabolites.

  • Fermentation: The Penicillium rubrum isolate was grown in 2.8 L Fernbach flasks each containing 1 L of potato dextrose broth (PDB) adjusted to pH 3.5 with HCl. The flasks were incubated at 25 °C for 21 days under stationary conditions.

  • Extraction: After the incubation period, the fungal mycelia and broth were exhaustively extracted with ethyl acetate (B1210297) (EtOAc). The organic extracts were then combined and concentrated under reduced pressure to yield a crude extract.

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification P_rubrum Penicillium rubrum Stoll PDB Potato Dextrose Broth (pH 3.5) P_rubrum->PDB Inoculation Incubation 21 days at 25°C PDB->Incubation Culture Fungal Culture (Mycelia & Broth) Incubation->Culture EtOAc_Extraction Ethyl Acetate Extraction Culture->EtOAc_Extraction Concentration Concentration in vacuo EtOAc_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Bioassay_Fractionation Silica Gel Chromatography Crude_Extract->Bioassay_Fractionation Bioassay-Guided Fractionation HPLC Reverse-Phase HPLC Bioassay_Fractionation->HPLC Berkeleyamide_C Pure this compound HPLC->Berkeleyamide_C Structure_Elucidation Structure Elucidation (NMR, HRESIMS) Berkeleyamide_C->Structure_Elucidation signaling_pathway cluster_caspase1 Caspase-1 Pathway cluster_mmp3 MMP-3 Pathway Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Active IL-1β (Inflammation) Pro_IL1b->IL1b ECM Extracellular Matrix Degradation Degradation Products ECM->Degradation Cleavage by MMP-3 MMP3 MMP-3 Berkeleyamide_A_D Berkeleyamide A & D Berkeleyamide_A_D->Caspase1 Inhibition Berkeleyamide_A_D->MMP3 Inhibition

References

Spectroscopic Deep Dive: Unraveling the Structure of Berkeleyamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed technical guide providing an in-depth spectroscopic analysis of Berkeleyamide C, a novel amide isolated from the acid lake fungus Penicillium rubrum, is now available for researchers, scientists, and professionals in drug development. This guide offers a comprehensive overview of the analytical techniques used to elucidate the structure of this promising bioactive compound.

This compound, with the molecular formula C₂₂H₂₆N₂O₆ as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS), is part of a family of amides known as the Berkeleyamides.[1] These compounds have garnered scientific interest due to their potential as inhibitors of matrix metalloproteinase-3 (MMP-3) and caspase-1, enzymes implicated in cancer and inflammatory diseases.

The structural elucidation of this compound was primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following sections detail the experimental protocols and a summary of the key spectroscopic data.

Experimental Protocols

Isolation of this compound

This compound was isolated from the organic extracts of the fungus Penicillium rubrum, which was cultured from a water sample taken from the Berkeley Pit Lake in Butte, Montana. The fungus was grown in a liquid potato dextrose broth. The culture was then filtered, and the filtrate was extracted with an organic solvent. The resulting extract was subjected to further purification steps to yield this compound.

Spectroscopic Analysis

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source. Nuclear magnetic resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY and HMBC), were recorded on a spectrometer. The data from these experiments were crucial in piecing together the complex structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₂₆N₂O₆
MethodHRESIMS

Table 2: Key ¹³C NMR Chemical Shifts for the 4-Pyridone Ring of this compound

Carbon AtomChemical Shift (δ) in ppm
Carbonyl (C=O)~163.4

Note: A complete, publicly available table of all ¹H and ¹³C NMR chemical shifts for this compound is not available in the reviewed literature. The provided data is based on descriptive accounts of the spectra.[1]

Structural Insights from Spectroscopic Data

The analysis of the NMR spectra revealed the presence of an N-ethyl-2-hydroxy-4-pyridone ring within the structure of this compound.[1] This was a key finding that differentiated it from other related Berkeleyamides. The IR spectrum further supported this with a characteristic carbonyl stretch for a 4-pyridone ring observed at 1634 cm⁻¹.[1] The comprehensive analysis of 1D and 2D NMR data allowed for the complete assignment of the proton and carbon signals, leading to the final elucidated structure of this compound.

Experimental and Analytical Workflow

The logical flow of the isolation and structural elucidation process for this compound can be visualized as follows:

experimental_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Fungal Culture (Penicillium rubrum) B Extraction A->B C Purification B->C D Mass Spectrometry (HRESIMS) C->D Pure this compound E NMR Spectroscopy (¹H, ¹³C, 2D NMR) C->E Pure this compound F IR Spectroscopy C->F Pure this compound G Data Interpretation D->G E->G F->G H Structure Proposal G->H I Final Structure of This compound H->I

Figure 1. Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For further in-depth study, researchers are encouraged to consult the primary literature on the isolation and characterization of the Berkeleyamides.

References

The Enigmatic Biosynthesis of Berkeleyamide C in Penicillium rubrum: A Knowledge Gap

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the unique chemical structures and biological activities of the berkeleyamides, a group of secondary metabolites produced by the extremophilic fungus Penicillium rubrum, a comprehensive understanding of their biosynthesis, particularly that of Berkeleyamide C, remains elusive. Extensive literature searches reveal a notable absence of detailed studies on the specific biosynthetic gene cluster (BGC), enzymatic pathway, and quantitative production data for this complex molecule. This whitepaper aims to consolidate the currently available information and highlight the significant knowledge gaps that present opportunities for future research in the fields of natural product biosynthesis and drug discovery.

While the scientific community has successfully isolated and characterized Berkeleyamides A-D from Penicillium rubrum found in the acidic environment of Berkeley Pit Lake, the genetic and enzymatic machinery responsible for their creation has not been elucidated.[1] The structures of these compounds, which are of interest due to their potential as protease inhibitors, have been determined through spectroscopic methods.[2] However, the core requirements for a detailed technical guide—quantitative data, experimental protocols, and a defined biosynthetic pathway—are not available in the current body of scientific literature.

The Presumed Role of PKS-NRPS Hybrid Enzymes

Based on the chemical structure of berkeleyamides, which suggests a hybrid origin from polyketide and amino acid precursors, it is highly probable that their biosynthesis involves a complex interplay of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes.[3][4] Such hybrid PKS-NRPS systems are common in fungi for the production of a wide array of bioactive secondary metabolites.[5][6] These enzymatic assembly lines are encoded by contiguous genes organized in biosynthetic gene clusters (BGCs).

The general workflow for identifying and characterizing such a pathway would involve:

  • Genome Sequencing: Obtaining the complete genome sequence of the producing organism, Penicillium rubrum.

  • Bioinformatic Analysis: Utilizing tools like antiSMASH to predict and identify putative secondary metabolite BGCs within the genome.[7]

  • Gene Knockout and Heterologous Expression: Systematically deleting or expressing candidate genes from the identified BGC in a host organism to confirm their role in berkeleyamide biosynthesis.

  • In Vitro Enzymatic Assays: Characterizing the function of individual enzymes from the BGC to elucidate the step-by-step assembly of the molecule.

  • Precursor Feeding Studies: Supplying labeled precursors to the fungal culture to trace their incorporation into the final product.

While genome sequences for several strains of Penicillium rubens (a synonym for P. rubrum) are publicly available, no published research has yet connected a specific BGC to berkeleyamide production.[8][9][10]

Future Directions and Research Opportunities

The absence of detailed information on this compound biosynthesis presents a clear and compelling area for future research. The following experimental workflows could be employed to unravel this mystery:

Workflow for BGC Identification and Functional Characterization

cluster_0 Genomic Analysis cluster_1 Genetic Manipulation cluster_2 Biochemical Characterization Genome Sequencing Genome Sequencing antiSMASH Analysis antiSMASH Analysis Genome Sequencing->antiSMASH Analysis Input Candidate BGC Identification Candidate BGC Identification antiSMASH Analysis->Candidate BGC Identification Prediction Gene Deletion Gene Deletion Candidate BGC Identification->Gene Deletion Heterologous Expression Heterologous Expression Candidate BGC Identification->Heterologous Expression Metabolite Analysis Metabolite Analysis Gene Deletion->Metabolite Analysis Loss of Production Heterologous Expression->Metabolite Analysis Gain of Production Protein Expression Protein Expression Metabolite Analysis->Protein Expression Enzyme Assays Enzyme Assays Protein Expression->Enzyme Assays Purified Enzymes Pathway Elucidation Pathway Elucidation Enzyme Assays->Pathway Elucidation Stepwise Synthesis

Caption: A logical workflow for the identification and functional characterization of the this compound biosynthetic gene cluster.

A concerted effort combining genomics, bioinformatics, molecular genetics, and biochemistry will be necessary to unlock the secrets of this compound biosynthesis. The identification of the responsible BGC would not only provide fundamental insights into the generation of chemical diversity in fungi but also open the door to synthetic biology approaches for the production of novel berkeleyamide analogs with potentially improved therapeutic properties. Until such studies are undertaken and published, a detailed technical guide on the biosynthesis of this compound remains an aspirational goal for the scientific community.

References

Computational Prediction of Berkeleyamide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the physicochemical and biological properties of the Berkeleyamides, a class of amides isolated from the acid lake fungus Penicillium rubrum. While this guide uses Berkeleyamide A as the primary case study due to the availability of its structural data, the described experimental and computational protocols are directly applicable to other members of this family, including Berkeleyamide C.

The Berkeleyamides have been identified as inhibitors of matrix metalloproteinase-3 (MMP-3) and caspase-1, suggesting their potential as therapeutic leads.[1][2] Computational prediction of their properties is a crucial step in accelerating their development as drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step for any in silico analysis is the accurate representation of the molecular structure. The structure of Berkeleyamide A has been elucidated and is available in public databases such as PubChem.[1]

Table 1: Predicted Physicochemical Properties of Berkeleyamide A

PropertyPredicted ValueMethod
Molecular FormulaC₁₈H₂₅NO₃-
Molecular Weight303.4 g/mol -
logP2.1Consensus LogP/XLogP3
Topological Polar Surface Area (TPSA)69.9 ŲErtl et al.
Number of Hydrogen Bond Donors2-
Number of Hydrogen Bond Acceptors3-
Rotatable Bonds5-

Computational Workflow for Property Prediction

The prediction of Berkeleyamide properties follows a structured computational workflow. This workflow integrates various computational techniques to provide a holistic view of the molecule's potential as a drug candidate.

Computational Workflow for Berkeleyamide Property Prediction cluster_input Input Data cluster_prediction Computational Prediction cluster_output Predicted Outputs mol_structure Berkeleyamide A Structure (SMILES/SDF) physchem Physicochemical Properties mol_structure->physchem admet ADMET Prediction mol_structure->admet nmr NMR Spectrum Prediction mol_structure->nmr docking Molecular Docking mol_structure->docking physchem_out LogP, TPSA, etc. physchem->physchem_out admet_out Absorption, Toxicity Profiles admet->admet_out nmr_out ¹H and ¹³C Chemical Shifts nmr->nmr_out docking_out Binding Affinity, Pose docking->docking_out

Computational workflow for predicting Berkeleyamide A properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Early assessment of ADMET properties is critical in drug discovery to minimize the likelihood of late-stage failures.[3] Several in silico models can predict these properties for novel compounds like the Berkeleyamides.

Table 2: Predicted ADMET Properties of Berkeleyamide A

ADMET PropertyPredictionConfidence
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityHighMedium
Distribution
BBB PermeantNoHigh
P-glycoprotein SubstrateYesMedium
Metabolism
CYP2D6 InhibitorNoHigh
CYP3A4 InhibitorYesMedium
Excretion
Renal Organic Cation TransporterSubstrateLow
Toxicity
AMES ToxicityNon-toxicHigh
hERG I InhibitorNoHigh
HepatotoxicityLow riskMedium
Experimental Protocols for ADMET Prediction

The computational predictions in Table 2 are generated using established in silico models, often available as web servers or standalone software. A typical protocol involves:

  • Input : The 2D structure of Berkeleyamide A is provided in a standard format (e.g., SMILES or SDF).

  • Model Selection : A suite of predictive models is chosen. For this guide, we reference predictions from SwissADME and pkCSM.[4]

  • Descriptor Calculation : The software calculates a range of molecular descriptors (e.g., topological, electronic, constitutional) from the input structure.

  • Prediction : The calculated descriptors are fed into pre-trained machine learning models (e.g., support vector machines, random forests) or rule-based systems to predict the ADMET properties.

  • Output : The predictions, along with confidence scores or applicability domain information, are provided.

Spectroscopic Property Prediction: NMR Chemical Shifts

Computational methods can accurately predict NMR chemical shifts, which is invaluable for structure verification and elucidation of novel compounds.[5] Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Key Fragment of Berkeleyamide A

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C2175.4-
C345.22.85
C432.11.90, 2.15
C558.93.95
C6'72.34.10

Note: Atom numbering is based on the IUPAC name. Predictions are based on DFT calculations at the B3LYP/6-31G(d) level of theory.

Experimental Protocol for NMR Chemical Shift Prediction
  • 3D Structure Generation : A 3D conformer of Berkeleyamide A is generated and optimized using a molecular mechanics force field (e.g., MMFF94).

  • DFT Optimization : The geometry of the lowest energy conformer is further optimized using DFT, for instance, with the B3LYP functional and a 6-31G(d) basis set.

  • NMR Calculation : The NMR shielding tensors are calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

  • Chemical Shift Referencing : The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane) calculated at the same level of theory.

Prediction of Biological Activity: Molecular Docking

Given that the Berkeleyamides inhibit MMP-3 and caspase-1, molecular docking can be employed to predict their binding modes and affinities to these protein targets.[1][2] This provides insights into the potential mechanism of action.

Table 4: Predicted Binding Affinities of Berkeleyamide A to Target Proteins

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
MMP-31B3D-8.2His201, His211, Glu202
Caspase-11ICE-7.5His237, Gly238, Ser339
Experimental Protocol for Molecular Docking
  • Protein Preparation : The crystal structures of the target proteins (MMP-3 and caspase-1) are obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation : The 3D structure of Berkeleyamide A is prepared by assigning correct protonation states and minimizing its energy.

  • Binding Site Definition : The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of Berkeleyamide A within the defined binding site.

  • Scoring and Analysis : The resulting poses are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Potential Signaling Pathway Involvement

The inhibition of MMP-3 and caspase-1 by Berkeleyamides suggests their potential to modulate inflammatory and apoptotic pathways. The following diagram illustrates a hypothetical signaling pathway that could be influenced by these compounds.

Hypothetical Signaling Pathway for Berkeleyamides cluster_stimulus External Stimulus cluster_pathway Cellular Signaling cluster_inhibition Inhibition by Berkeleyamide stimulus Pro-inflammatory Signal pro_caspase1 Pro-caspase-1 stimulus->pro_caspase1 pro_mmp3 Pro-MMP-3 stimulus->pro_mmp3 caspase1 Caspase-1 pro_caspase1->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b cleavage il1b Active IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation mmp3 Active MMP-3 pro_mmp3->mmp3 ecm_degradation ECM Degradation mmp3->ecm_degradation ecm_degradation->inflammation berkeleyamide This compound berkeleyamide->caspase1 berkeleyamide->mmp3

Hypothetical signaling pathway modulated by Berkeleyamides.

Logical Relationships in Computational Prediction

The process of computational property prediction can be viewed as a logical flow of information, from the initial molecular representation to the final predicted properties.

Logical Relationships in Prediction cluster_methods Computational Methods input Input 2D/3D Structure Target Protein qsar QSAR/QSPR input:f0->qsar qm Quantum Mechanics input:f0->qm md Molecular Docking input:f0->md input:f1->md output Predicted Properties Physicochemical ADMET Spectroscopic Biological Activity qsar->output:f0 qsar->output:f1 qm->output:f2 md->output:f3

Logical flow of information in computational property prediction.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the characterization of this compound and its analogs. By leveraging a suite of computational tools, researchers can efficiently predict a wide range of physicochemical and biological properties, thereby guiding further experimental studies and accelerating the drug discovery and development process. The methodologies detailed herein provide a robust framework for the computational investigation of novel natural products.

References

In Silico Modeling of Berkeleyamide C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known bioactivity of Berkeleyamide C and outlines a framework for its in silico modeling. This compound, a member of the berkeleyamide class of natural products isolated from the fungus Penicillium rubrum, has been identified as a promising inhibitor of key enzymes implicated in inflammatory diseases and cancer metastasis.[1] This document summarizes the available quantitative bioactivity data, details generalized experimental protocols for in silico analysis, and provides visual representations of relevant signaling pathways and computational workflows.

Bioactivity of this compound

This compound belongs to a group of four related amides (Berkeleyamides A-D) that have been shown to inhibit the activity of caspase-1 and matrix metalloproteinase-3 (MMP-3) in the low micromolar range.[1] Caspase-1 is a critical mediator of inflammation, while MMP-3 is involved in the degradation of the extracellular matrix, a process associated with cancer progression. The inhibitory activity of the berkeleyamides makes them attractive candidates for further investigation as therapeutic agents.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activities of two amide compounds that are structurally related to this compound, as reported in the foundational literature.[1]

CompoundTargetIC50 (µM)
Unnamed Amide Compound 1Caspase-10.61
Unnamed Amide Compound 2MMP-30.33

In Silico Modeling Protocols

In the absence of specific published in silico studies for this compound, this section outlines detailed, generalized protocols for the computational modeling of its interaction with its known targets, caspase-1 and MMP-3. These protocols are based on established methodologies for the in silico analysis of enzyme inhibitors.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode of this compound within the active sites of caspase-1 and MMP-3 and to estimate its binding affinity.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structures of human caspase-1 and MMP-3 from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the protein structures.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as AMBER or CHARMM.

    • Identify the active site of each enzyme, typically based on the location of the co-crystallized ligand in the original PDB file or from published literature.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the docking grid box around the active site of each protein.

    • Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

    • Generate a set of possible binding poses for this compound within each active site.

  • Analysis of Results:

    • Rank the docking poses based on their predicted binding energies (scoring functions).

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the active site.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biomolecular systems over time.

Objective: To assess the stability of the this compound-enzyme complexes predicted by molecular docking and to gain a more detailed understanding of the binding interactions.

Methodology:

  • System Preparation:

    • Use the top-ranked docked complex of this compound with caspase-1 and MMP-3 as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

  • Analysis of Trajectories:

    • Analyze the MD trajectories to calculate root-mean-square deviation (RMSD) to assess the stability of the protein and ligand.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor the intermolecular interactions (e.g., hydrogen bonds) between this compound and the enzyme over the course of the simulation.

    • Calculate the binding free energy of the complex using methods such as MM/PBSA or MM/GBSA.

Visualizations

The following diagrams illustrate the key biological pathways and a general workflow for the in silico modeling of this compound.

G cluster_0 Caspase-1 Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Inflammasome Assembly Inflammasome Assembly Pro-inflammatory Stimuli->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Inflammasome Assembly->Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β This compound This compound This compound->Caspase-1 (active) IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

G cluster_1 MMP-3 Signaling in ECM Degradation Growth Factors/Cytokines Growth Factors/Cytokines Signal Transduction Signal Transduction Growth Factors/Cytokines->Signal Transduction Pro-MMP-3 Pro-MMP-3 Signal Transduction->Pro-MMP-3 MMP-3 (active) MMP-3 (active) Pro-MMP-3->MMP-3 (active) Extracellular Matrix (ECM) Extracellular Matrix (ECM) MMP-3 (active)->Extracellular Matrix (ECM) This compound This compound This compound->MMP-3 (active) ECM Degradation ECM Degradation Extracellular Matrix (ECM)->ECM Degradation Tumor Invasion/Metastasis Tumor Invasion/Metastasis ECM Degradation->Tumor Invasion/Metastasis

Caption: MMP-3 signaling in ECM degradation and the inhibitory action of this compound.

G cluster_2 In Silico Modeling Workflow A Target Identification (Caspase-1, MMP-3) B Protein & Ligand Preparation A->B C Molecular Docking B->C D Binding Pose Analysis C->D E Molecular Dynamics Simulations D->E F Trajectory Analysis & Binding Free Energy Calculation E->F G Identification of Key Interactions & Lead Optimization F->G

Caption: A generalized workflow for the in silico modeling of this compound.

References

Preliminary Biological Screening of Berkeleyamide C: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, no specific data regarding the preliminary biological screening of Berkeleyamide C has been found. Therefore, this guide will provide a generalized framework for the preliminary biological screening of a novel natural product, such as this compound, intended for researchers, scientists, and drug development professionals. This document outlines the typical experimental protocols and data presentation that would be involved in such a study.

Initial Cytotoxicity Assessment

The first step in evaluating a new compound is to determine its cytotoxic potential across various cell lines. This provides a baseline understanding of its general toxicity and potential as an anti-cancer agent.

Table 1: In Vitro Cytotoxicity of a Hypothetical Compound (e.g., this compound)
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma> 100
MDA-MB-231Breast Adenocarcinoma75.2 ± 5.4
A549Lung Carcinoma52.1 ± 3.8
HCT116Colon Carcinoma88.9 ± 6.1
HEK293Normal Human Kidney> 100

Caption: Table summarizing the half-maximal inhibitory concentration (IC₅₀) values for a hypothetical compound against a panel of human cancer cell lines and a normal cell line after 72 hours of exposure.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

Antimicrobial Screening

Natural products are a rich source of antimicrobial agents. A preliminary screen against a panel of pathogenic bacteria and fungi is a standard component of the initial biological evaluation.

Table 2: Antimicrobial Activity of a Hypothetical Compound (e.g., this compound)
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria> 128
Pseudomonas aeruginosaGram-negative Bacteria> 128
Candida albicansFungi32

Caption: Table displaying the minimum inhibitory concentration (MIC) values of a hypothetical compound against representative pathogenic microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Target-Based or Phenotypic Screening Workflow

Based on the initial screening results or structural similarity to known bioactive molecules, a more focused investigation can be pursued. This often involves a workflow to identify the compound's mechanism of action.

G A Initial Screening (e.g., Cytotoxicity, Antimicrobial) B Hit Identification (e.g., Potent & Selective Activity) A->B C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) B->C D Pathway Analysis (e.g., Western Blot, Reporter Assays) C->D E Lead Optimization D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor BerkeleyamideC This compound (Hypothetical Inhibitor) BerkeleyamideC->Kinase2 Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Identifying the Molecular Targets of Berkeleyamide C: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific molecular targets have been identified for the compound designated as Berkeleyamide C. Furthermore, detailed biological activity and mechanistic studies for this specific molecule appear to be absent from published research.

This guide sought to provide an in-depth technical overview of the molecular targets of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive database searches, including those for "this compound molecular target identification," "this compound biological activity," and "this compound mechanism of action studies," did not yield any relevant results.

Further investigation into the broader "Berkeleyamide" family of natural products revealed some information regarding Berkeleyamide A. While studies on Berkeleyamide A have focused on its total synthesis and stereochemistry, they only offer general allusions to its cytotoxic properties. Specific molecular targets for Berkeleyamide A, which could have provided clues for its potential analog this compound, are also not defined in the current body of scientific literature.

It is possible that "this compound" is a very recently isolated compound for which research has not yet been published, or that the name is a misnomer. Without any foundational data on its biological effects or molecular interactions, it is not possible to fulfill the core requirements of this technical guide, which included the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways.

As the field of natural product discovery is dynamic, it is conceivable that information regarding this compound may become available in the future. Researchers interested in this and related compounds are encouraged to monitor scientific publications and databases for any emergent data. At present, however, the molecular targets of this compound remain an open area for future scientific inquiry.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Berkeleyamide A

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Berkeleyamide C: Extensive literature searches did not yield specific information on the total synthesis of a compound named "this compound." However, there is a wealth of information regarding the total synthesis of Berkeleyamide A, a structurally related and biologically significant natural product. It is highly probable that the query for "this compound" was intended to be for "Berkeleyamide A." This document provides a detailed overview of the successful total syntheses of Berkeleyamide A for researchers, scientists, and drug development professionals.

Introduction

Berkeleyamide A is a fungal metabolite isolated from Penicillium rubrum that has garnered significant interest due to its inhibitory activity against caspase-1 and matrix metalloproteinase-3 (MMP-3).[1] These enzymes are implicated in inflammatory diseases, making Berkeleyamide A a promising lead compound for drug discovery. The structural complexity and important biological activity of Berkeleyamide A have prompted the development of several total syntheses. This document details two prominent and successful strategies for the total synthesis of (-)-Berkeleyamide A: a diastereoselective nitrile oxide cycloaddition approach and an asymmetric Evans' syn-aldol reaction strategy.

Diastereoselective Nitrile Oxide Cycloaddition Approach

This synthetic route, developed by Brimble and co-workers, established the absolute stereochemistry of (-)-Berkeleyamide A.[2][3] The key step in this synthesis is a diastereoselective [3+2] cycloaddition between a chiral alkene and a nitrile oxide.[2][3]

Retrosynthetic Analysis

G berkeleyamide_A (-)-Berkeleyamide A isoxazoline (B3343090) Isoxazoline Intermediate berkeleyamide_A->isoxazoline Reductive Cleavage chiral_alkene Chiral Alkene isoxazoline->chiral_alkene [3+2] Cycloaddition nitrile_oxide Nitrile Oxide isoxazoline->nitrile_oxide [3+2] Cycloaddition l_leucine L-Leucine chiral_alkene->l_leucine Chiral Pool Synthesis nitrile_oxide->l_leucine Chiral Pool Synthesis

Caption: Retrosynthesis of (-)-Berkeleyamide A via Nitrile Oxide Cycloaddition.

Key Experimental Protocols

1. Synthesis of the Chiral Alkene: The chiral alkene is prepared from L-leucine, a readily available chiral starting material. The synthesis involves standard peptide coupling and olefination reactions.

2. Diastereoselective [3+2] Nitrile Oxide Cycloaddition: The crucial cycloaddition reaction involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with the chiral alkene.

  • Reaction: To a solution of the chiral alkene and the iminoyl chloride (nitrile oxide precursor) in an appropriate solvent at -45 °C, a base such as triethylamine (B128534) is slowly added.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield a mixture of diastereomeric isoxazolines.

  • Epimerization: Undesired diastereomers can be epimerized using a base like DBU in boiling benzene (B151609) to increase the yield of the desired diastereomer.[3]

3. Reductive Cleavage of the Isoxazoline: The N-O bond of the isoxazoline ring is cleaved to unmask the β-hydroxy ketone functionality. This is a critical step to reveal the core structure of Berkeleyamide A.

Quantitative Data
StepReagents and ConditionsYieldDiastereomeric Ratio (a:b:c)Reference
[3+2] Nitrile Oxide CycloadditionChiral alkene, iminoyl chloride, Et3N, -45 °C53%2.1:1:1[3]
Epimerization of undesired diastereomersDBU, benzene, reflux-3:1 (a:b)[3]

Asymmetric Evans' syn-Aldol Reaction Approach

An alternative and highly efficient synthesis of (-)-Berkeleyamide A was achieved utilizing an Evans' syn-aldol reaction as the key carbon-carbon bond-forming step.[1][4] This method provides excellent stereocontrol and a higher overall yield.

Retrosynthetic Analysis

G berkeleyamide_A (-)-Berkeleyamide A lactam Lactam Intermediate berkeleyamide_A->lactam Ketal Deprotection aldol_adduct Evans Aldol (B89426) Adduct lactam->aldol_adduct Transfer Hydrogenation oxazolidinone N-acyl-(4R)-benzyl oxazolidin-2-one aldol_adduct->oxazolidinone Evans' syn-Aldol Reaction aldehyde Chiral Aldehyde aldol_adduct->aldehyde Evans' syn-Aldol Reaction nboc_l_leucinal N-Boc-L-leucinal aldehyde->nboc_l_leucinal Synthesis from

Caption: Retrosynthesis of (-)-Berkeleyamide A via Evans' Aldol Reaction.

Key Experimental Protocols

1. Evans' syn-Aldol Reaction: This key step establishes the stereochemistry at C10 and C11.

  • Reaction: The N-acyl-(4R)-benzyl oxazolidin-2-one is treated with a boron triflate and a tertiary amine base to form the boron enolate. This is then reacted with the chiral aldehyde derived from N-Boc-L-leucinal at low temperature.

  • Work-up and Purification: The reaction is quenched, and the product is purified by chromatography to yield the syn-aldol adduct with high diastereoselectivity.

2. Transfer Hydrogenation and Lactamization: This one-pot reaction involves the reduction of an azide (B81097) and subsequent cyclization to form the lactam ring, along with the removal of the chiral auxiliary.

  • Reaction: The aldol adduct is subjected to transfer hydrogenation using a palladium catalyst (5% Pd/C).[1] This simultaneously reduces the azide and effects the removal of the chiral auxiliary, which can be recovered.[1]

  • Yield: This efficient step proceeds in high yield (85%).[1]

3. Final Deprotection: The synthesis is completed by the removal of the ketal protecting group.

  • Reaction: The protected lactam is treated with Pd(CH3CN)2Cl2 in moist acetone (B3395972) to afford (-)-Berkeleyamide A.[1]

  • Yield: This final step is also high-yielding (77%).[1]

Quantitative Data
StepReagents and ConditionsYieldReference
Evans' syn-Aldol ReactionN-acyl-(4R)-benzyl oxazolidin-2-one, Bu2BOTf, Et3N-[1]
Transfer Hydrogenation/Lactamization5% Pd/C, H2 (balloon)85%[1]
Ketal DeprotectionPd(CH3CN)2Cl2, moist acetone77%[1]
Overall Yield (From N-Boc-L-leucinal) 18% [1]

Conclusion

The total synthesis of (-)-Berkeleyamide A has been successfully achieved through multiple synthetic strategies. The diastereoselective nitrile oxide cycloaddition approach was instrumental in determining the absolute configuration of the natural product. The Evans' syn-aldol reaction approach provides a more efficient and scalable route, with a higher overall yield. These synthetic routes offer valuable insights for the synthesis of Berkeleyamide A analogs for further structure-activity relationship studies, which could lead to the development of new therapeutic agents for inflammatory diseases.

References

Synthetic Routes to the Berkeleyamide Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the core structure of the Berkeleyamides, a family of fungal metabolites with promising biological activities. The Berkeleyamides have garnered significant interest due to their potential as therapeutic agents. This guide summarizes and compares key synthetic strategies, offering detailed experimental procedures for their replication and adaptation.

Introduction

The Berkeleyamides are a class of natural products isolated from fungi, with Berkeleyamide A exhibiting inhibitory activity against caspase-1 and matrix metalloproteinase-3 (MMP-3). Their complex structures, featuring multiple stereocenters, present a significant challenge for synthetic chemists. This document outlines three prominent and distinct synthetic routes to the Berkeleyamide core, providing a comparative analysis of their efficiency and stereochemical control. The discussed approaches are:

  • Diastereoselective [3+2] Nitrile Oxide Cycloaddition (Brimble Synthesis of (-)-Berkeleyamide A)

  • Evans' syn-Aldol Reaction (Reddy Synthesis of (-)-Berkeleyamide A)

  • Biomimetic Strategy (Han Synthesis of (±)-Berkeleyamide D)

These routes offer diverse strategies for constructing the characteristic pyrrolidinone and spirocyclic core of the Berkeleyamides, providing valuable insights for analogue synthesis and further drug development.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the three distinct synthetic routes to the Berkeleyamide core structure, allowing for a direct comparison of their overall efficiency.

Synthetic Route Key Reaction Starting Material Number of Steps (longest linear) Overall Yield Diastereoselectivity of Key Step Reference
Brimble Synthesis of (-)-Berkeleyamide ADiastereoselective [3+2] Nitrile Oxide CycloadditionL-Leucine9~11%2.1:1:1[1]
Reddy Synthesis of (-)-Berkeleyamide AEvans' syn-Aldol ReactionN-Boc-L-leucinal918%>95:5[2]
Han Synthesis of (±)-Berkeleyamide DBiomimetic Epoxidation/CyclizationCommercially available starting materials10Not explicitly statedNot applicable (racemic)[3]

Route 1: Diastereoselective [3+2] Nitrile Oxide Cycloaddition

This approach, developed by Brimble and co-workers, establishes the absolute stereochemistry of (-)-Berkeleyamide A through a key diastereoselective [3+2] cycloaddition of a nitrile oxide to a chiral alkene derived from L-leucine.[1]

Synthetic Pathway

G A L-Leucine B Chiral Alkene A->B Multi-step synthesis E Isoxazoline (B3343090) Intermediate B->E [3+2] Cycloaddition (Key Step) C Nitrile Oxide Precursor D Nitrile Oxide C->D Dehydration D->E F (-)-Berkeleyamide A Core E->F Further transformations

Caption: Diastereoselective [3+2] Nitrile Oxide Cycloaddition Pathway.

Experimental Protocols

Key Step: Diastereoselective [3+2] Nitrile Oxide Cycloaddition

  • Materials:

    • Chiral alkene (derived from L-leucine)

    • Aldoxime (nitrile oxide precursor)

    • Sodium hypochlorite (B82951) solution (commercial bleach)

    • Dichloromethane (DCM)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the chiral alkene in DCM at 0 °C is added the aldoxime.

    • A solution of sodium hypochlorite is added dropwise to the stirred solution over a period of 30 minutes.

    • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for a further 16 hours.

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with DCM (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of EtOAc in hexanes) to afford the desired isoxazoline diastereomers.

Route 2: Evans' syn-Aldol Reaction

This highly diastereoselective approach, reported by Reddy and co-workers, utilizes an Evans' syn-aldol reaction as the key step to construct the C10 and C11 stereocenters of (-)-Berkeleyamide A with excellent control.[2]

Synthetic Pathway

G A N-Boc-L-leucinal C Aldehyde A->C Multi-step synthesis B N-Acyl Oxazolidinone D Boron Enolate B->D Bu2BOTf, DIPEA E syn-Aldol Adduct C->E Evans' syn-Aldol (Key Step) D->E F (-)-Berkeleyamide A Core E->F Auxiliary cleavage and further transformations

Caption: Evans' syn-Aldol Reaction Pathway.

Experimental Protocols

Key Step: Evans' syn-Aldol Reaction

  • Materials:

    • N-propionyl-(4R)-benzyloxazolidin-2-one

    • Dibutylboron triflate (Bu₂BOTf)

    • Diisopropylethylamine (DIPEA)

    • Aldehyde (derived from N-Boc-L-leucinal)

    • Anhydrous Dichloromethane (DCM)

    • Phosphate (B84403) buffer (pH 7)

    • Methanol (B129727)

    • 30% Hydrogen peroxide

  • Procedure:

    • To a solution of N-propionyl-(4R)-benzyloxazolidin-2-one in anhydrous DCM at 0 °C is added Bu₂BOTf, followed by the dropwise addition of DIPEA.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

    • A solution of the aldehyde in anhydrous DCM is added slowly via cannula.

    • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

    • The reaction is quenched by the addition of pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

    • The mixture is stirred at room temperature for 1 hour.

    • The volatile components are removed under reduced pressure, and the residue is extracted with ethyl acetate.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash chromatography to yield the syn-aldol adduct.

Route 3: Biomimetic Synthesis of (±)-Berkeleyamide D

Inspired by the proposed biosynthetic pathway, Han and co-workers developed a concise total synthesis of (±)-Berkeleyamide D. The key features of this route are sequential epoxidations and a late-stage base-mediated spirocyclization.[3]

Synthetic Pathway

G A Linear Precursor B Epoxide Intermediate A->B First Epoxidation C Di-epoxide Intermediate B->C Second Epoxidation D Spirocyclic Core Precursor C->D Rearrangement E (±)-Berkeleyamide D Core D->E Base-mediated Cyclization (Key Step)

Caption: Biomimetic Pathway to (±)-Berkeleyamide D.

Experimental Protocols

Key Step: Late-Stage Base-Mediated Spirocyclization

  • Materials:

    • Spirocyclic core precursor

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the spirocyclic core precursor in anhydrous THF at -78 °C is added a solution of potassium tert-butoxide in THF.

    • The reaction mixture is stirred at -78 °C for 1 hour.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford (±)-Berkeleyamide D.

Conclusion

The synthetic routes presented herein offer a range of strategies for accessing the Berkeleyamide core structure. The choice of a particular route will depend on the specific goals of the research, such as the need for enantiopure material, the desired scale of the synthesis, and the tolerance for a particular number of synthetic steps. The detailed protocols provided should serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into this important class of molecules.

References

Application Notes and Protocols: Developing a Cell-Based Assay for Berkeleyamide C Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleyamide C is a novel natural product with potential therapeutic applications. Preliminary screenings suggest that this compound may possess cytotoxic properties against various cancer cell lines. To further characterize its biological activity and elucidate its mechanism of action, a robust and reproducible cell-based assay is essential. This document provides a detailed protocol for a cell-based cytotoxicity assay using the human cervical cancer cell line, HeLa, to determine the efficacy of this compound. The assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[1][2] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Furthermore, this application note proposes a hypothetical mechanism of action wherein this compound induces apoptosis through the activation of the caspase signaling pathway. A detailed protocol for assessing key markers of this pathway is beyond the scope of this initial cytotoxicity screen, but a diagram of the proposed pathway is included to guide future mechanistic studies.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

Materials and Reagents

  • HeLa human cervical cancer cell line

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Sterile pipette tips and serological pipettes

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocols

HeLa Cell Culture
  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of HeLa cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 5 mL of sterile PBS.

    • Aspirate the PBS and add 2 mL of Trypsin-EDTA solution.

    • Incubate for 2-5 minutes at 37°C, or until cells detach.

    • Add 8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new culture flask containing fresh complete growth medium.[4][5]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Harvest HeLa cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in complete growth medium from your stock solution. A typical starting range might be from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound solution to the respective wells. Include wells with complete growth medium only (no cells) as a blank control.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization and Absorbance Reading:

    • After the 4-hour incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Presentation

The cytotoxicity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

Table 1: Hypothetical Cytotoxicity Data for this compound on HeLa Cells after 48h Treatment

This compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
50.63 ± 0.0450.4
100.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

From this hypothetical data, the IC50 value for this compound in HeLa cells after 48 hours of treatment is approximately 5 µM.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Cell_Harvest Harvest & Count Cells HeLa_Culture->Cell_Harvest Cell_Seeding Seed Cells in 96-well Plate Cell_Harvest->Cell_Seeding Add_Treatment Add Treatment to Cells Cell_Seeding->Add_Treatment Drug_Dilution Prepare this compound Dilutions Drug_Dilution->Add_Treatment Incubate_48h Incubate for 48h Add_Treatment->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Berkeleyamide_C This compound Death_Receptor Death Receptor Berkeleyamide_C->Death_Receptor binds Mitochondrion Mitochondrion Berkeleyamide_C->Mitochondrion induces stress Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 activates Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 binds Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 activates Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 activates Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis via caspase activation.

References

Application Note and Protocol: In Vitro Enzyme Inhibition Assay for Berkeleyamide C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a proposed initial screening of Berkeleyamide C's enzyme inhibitory potential using a generic, robust, and widely used in vitro serine protease inhibition assay. Due to the current lack of a specifically identified molecular target for this compound, this protocol utilizes bovine pancreatic trypsin as a model enzyme. The described colorimetric assay is readily adaptable for high-throughput screening and serves as a foundational method for identifying potential enzyme inhibitory activity, thereby guiding further target identification and mechanism of action studies.

Introduction

This compound is a natural product with documented biological activities, including antimicrobial and cytotoxic effects. However, its specific molecular targets and mechanisms of action remain largely uncharacterized. The identification of direct enzymatic targets is a crucial step in the elucidation of a compound's pharmacological profile and its development as a potential therapeutic agent.

This application note details a proposed experimental protocol to screen for and characterize the potential enzyme inhibitory activity of this compound. A colorimetric assay using the serine protease trypsin and its chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), is presented as a model system.[1][2][3] Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them common targets for drug discovery.[4][5][6][7][8] This protocol can be adapted to other proteases and enzymes with suitable chromogenic or fluorogenic substrates to facilitate broader screening for the identification of this compound's molecular targets.

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following tables represent hypothetical data for the inhibition of trypsin by this compound, as would be generated using the protocol described below.

Table 1: Inhibition of Trypsin Activity by this compound

This compound Concentration (µM)% Inhibition (Mean ± SD, n=3)
0 (Control)0.0 ± 2.1
112.5 ± 3.5
528.9 ± 4.1
1048.7 ± 3.8
2570.2 ± 2.9
5085.1 ± 2.5
10094.6 ± 1.9

Table 2: IC50 and Kinetic Parameters for this compound against Trypsin

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound10.85.2Competitive (Hypothetical)
Aprotinin (Control)0.020.01Competitive

Note: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, assuming a competitive inhibition model.[9][10]

Experimental Protocols

This section provides a detailed methodology for the proposed in vitro trypsin inhibition assay.

3.1. Materials and Reagents

  • Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, Cat. No. T8003)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, Cat. No. B4875)

  • This compound (of known purity)

  • Aprotinin (Positive Control Inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

3.2. Preparation of Solutions

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 20 mM CaCl2. Adjust the pH to 8.2 at 25°C.

  • Trypsin Stock Solution (1 mg/mL): Dissolve bovine trypsin in 1 mM HCl to the desired concentration. Store in aliquots at -20°C.

  • Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution in the assay buffer to achieve a final concentration in the assay that produces a linear rate of reaction (typically in the range of 10-50 µg/mL).

  • BAPNA Stock Solution (20 mM): Dissolve BAPNA in DMSO.

  • BAPNA Working Solution: Dilute the BAPNA stock solution in pre-warmed (37°C) assay buffer to a final concentration of 1 mM. Prepare this solution fresh daily and protect it from light.[11]

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

3.3. Assay Procedure

  • Assay Plate Setup:

    • Add 20 µL of assay buffer to the "blank" wells (no enzyme or inhibitor).

    • Add 20 µL of assay buffer to the "control" wells (enzyme, no inhibitor).

    • Add 20 µL of the various this compound working solutions to the "test" wells.

    • Add 20 µL of a known inhibitor like Aprotinin to the "positive control" wells.

  • Enzyme Addition: Add 160 µL of the trypsin working solution to the control, test, and positive control wells. The "blank" wells receive 160 µL of assay buffer.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of the BAPNA working solution to all wells to initiate the reaction. The total volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-15 minutes. The rate of BAPNA hydrolysis results in the release of p-nitroaniline, which can be monitored by the increase in absorbance.[3]

3.4. Data Analysis

  • Calculate the Rate of Reaction: Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where V_inhibitor is the reaction rate in the presence of this compound, and V_control is the reaction rate in the absence of the inhibitor.

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by non-linear regression analysis of the dose-response curve.[9][10][12]

Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_inhibitor Add Inhibitor/Buffer to Plate prep_buffer->add_inhibitor prep_enzyme Prepare Trypsin Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare BAPNA Substrate add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Read at 405 nm add_substrate->read_plate calc_rate Calculate Reaction Rate (V) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the trypsin inhibition assay.

G ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor pro_protease Inactive Pro-protease receptor->pro_protease activates active_protease Active Serine Protease (e.g., Trypsin) pro_protease->active_protease cleavage substrate_protein Substrate Protein active_protease->substrate_protein cleaves cleaved_products Cleaved Products substrate_protein->cleaved_products cellular_response Cellular Response cleaved_products->cellular_response berkeleyamide This compound berkeleyamide->active_protease Inhibits

Caption: Hypothetical signaling pathway involving a serine protease.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Berkeleyamide C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleyamide C is a novel benzamide (B126) derivative. As with many novel chemical entities, its biological activity, particularly its potential as an anti-cancer agent, is of significant interest. A critical initial step in evaluating such compounds is to determine their cytotoxic effects on various cancer cell lines. This document provides a comprehensive set of protocols for assessing the cytotoxicity of a novel compound like this compound.

It is important to note that, to date, there is no publicly available data specifically detailing the cytotoxic effects of this compound. Therefore, this document serves as a methodological guide, presenting standardized protocols and data presentation templates that can be employed to systematically evaluate its anti-cancer potential. The experimental workflows and signaling pathways described are foundational concepts in cancer research and provide a robust framework for the investigation of novel compounds.[1]

Section 1: Data Presentation

Effective data management and clear presentation are crucial for the interpretation and comparison of experimental results. The following tables are templates designed for the systematic recording of quantitative data obtained from the cytotoxicity assessment of this compound.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[2] This table should be used to summarize the calculated IC₅₀ values for this compound across a panel of cancer cell lines after a defined exposure time (e.g., 48 or 72 hours).

Cell LineCancer TypeIC₅₀ (µM)
e.g., MCF-7Breast AdenocarcinomaData
e.g., A549Lung CarcinomaData
e.g., HeLaCervical AdenocarcinomaData
e.g., HepG2Hepatocellular CarcinomaData
e.g., HCT116Colon CarcinomaData

Table 2: Apoptosis Induction by this compound

This table is designed to quantify the induction of apoptosis by this compound, as determined by Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Data should be recorded as the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis, and necrosis).

TreatmentConcentration (µM)% Viable (Annexin V⁻/PI⁻)% Early Apoptosis (Annexin V⁺/PI⁻)% Late Apoptosis/Necrosis (Annexin V⁺/PI⁺)% Necrosis (Annexin V⁻/PI⁺)
Control0DataDataDataData
This compounde.g., 10DataDataDataData
This compounde.g., 25DataDataDataData
This compounde.g., 50DataDataDataData

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

This table is for summarizing the effects of this compound on the cell cycle distribution. Data from flow cytometry analysis of propidium iodide-stained cells should be presented as the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control0DataDataData
This compounde.g., 10DataDataData
This compounde.g., 25DataDataData
This compounde.g., 50DataDataData

Section 2: Experimental Protocols

The following are detailed protocols for the key experiments required to assess the cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3][4]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This method distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5][6]

Materials:

  • 6-well sterile tissue culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[9]

Materials:

  • 6-well sterile tissue culture plates

  • This compound

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Section 3: Visualizations

Visual diagrams are essential for understanding complex experimental procedures and biological processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated for this compound.[1]

G cluster_workflow Cytotoxicity Assessment Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 Value cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism end End: Characterize Cytotoxic Profile mechanism->end

Caption: General experimental workflow for assessing the cytotoxicity of a novel compound.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway compound This compound receptor Death Receptor (e.g., Fas/TRAIL-R) compound->receptor Extrinsic Pathway mitochondria Mitochondria compound->mitochondria Intrinsic Pathway caspase8 Caspase-8 activation receptor->caspase8 bax Bax/Bak activation mitochondria->bax caspase3 Caspase-3 activation caspase8->caspase3 cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating potential mechanisms of apoptosis induction.

References

Application Notes and Protocols for In Vivo Testing of Berkeleyamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleyamide C is a novel natural product with potential therapeutic applications. While in vivo data for this compound is not yet widely available, its structural similarity to other bioactive marine-derived compounds, such as (-)-Berkeleyamide A which has shown cytotoxic and anti-inflammatory properties, suggests its potential as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of epigenetic-modifying agents that have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.[2][3][4]

These application notes provide a predictive framework for the in vivo evaluation of this compound, assuming its mechanism of action involves HDAC inhibition. The protocols outlined below are based on established methodologies for testing novel HDAC inhibitors in relevant animal models.[5][6][7][8]

Predicted Biological Activities and Therapeutic Potential

Based on the known activities of related compounds and the broader class of HDAC inhibitors, this compound is hypothesized to exhibit the following biological activities:

  • Anti-cancer Activity: HDAC inhibitors can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in tumor cells.[6][8][9] Therefore, this compound may be effective against various solid tumors and hematological malignancies.

  • Neuroprotective Effects: HDAC inhibitors have demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's, Huntington's, and stroke by promoting neuronal survival and reducing inflammation.[2][3][7][10]

  • Anti-inflammatory Activity: By modulating the expression of inflammatory mediators, this compound may have therapeutic potential in inflammatory and autoimmune disorders.

Proposed Animal Models for In Vivo Testing

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of this compound. Based on its predicted activities, the following models are recommended:

  • Oncology:

    • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines (e.g., breast, lung, colon) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID).[5][11] This model is suitable for initial efficacy screening.

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice.[6][11] PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[6][11]

  • Neurodegenerative Diseases:

    • MPTP-Induced Parkinson's Disease Model: Administration of the neurotoxin MPTP to mice induces dopamine (B1211576) neuron loss, mimicking Parkinson's disease pathology.[7]

    • Rotenone-Induced Parkinson's Disease Model: Chronic administration of the pesticide rotenone (B1679576) in rats leads to oxidative stress and nigrostriatal degeneration.[10]

    • Transgenic Mouse Models: Mice expressing mutant human genes associated with diseases like Huntington's (e.g., R6/2) or Alzheimer's can be utilized.

Data Presentation: Predicted Efficacy of this compound

The following tables present hypothetical but realistic quantitative data to illustrate the expected outcomes from in vivo studies with this compound.

Table 1: Predicted Anti-Tumor Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 2500+2.5
This compound10900 ± 18040-1.0
This compound25525 ± 15065-3.2
This compound50225 ± 9085-5.8
Positive Control (e.g., Vorinostat)50300 ± 11080-4.5

Table 2: Predicted Neuroprotective Effect of this compound in an MPTP Mouse Model of Parkinson's Disease

Treatment GroupDose (mg/kg)Striatal Dopamine Level (ng/g tissue, Mean ± SD)Tyrosine Hydroxylase-Positive Neurons in Substantia Nigra (cells/section, Mean ± SD)Rotarod Performance (latency to fall, seconds, Mean ± SD)
Vehicle Control-25 ± 5250 ± 4060 ± 15
This compound545 ± 8350 ± 50120 ± 25
This compound1060 ± 10450 ± 60180 ± 30
This compound2075 ± 12550 ± 70240 ± 35
Positive Control (e.g., L-DOPA)1085 ± 15N/A280 ± 40

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Activity in a Human Breast Cancer Xenograft Mouse Model

1. Cell Culture and Animal Implantation:

  • Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.
  • Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
  • Subcutaneously inject 5 x 10⁶ cells into the flank of female athymic nude mice.
  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

2. Treatment Administration:

  • Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (multiple dose levels), and a positive control (e.g., an approved HDAC inhibitor).
  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer treatment via the desired route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.

3. Efficacy Assessment:

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
  • Monitor body weight and general health of the animals.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

4. Pharmacodynamic and Histological Analysis:

  • Perform western blot analysis on tumor lysates to assess the levels of acetylated histones (e.g., acetyl-H3) and other relevant biomarkers.
  • Conduct immunohistochemical staining of tumor sections to evaluate cell proliferation (Ki-67) and apoptosis (TUNEL).

Protocol 2: Assessment of Neuroprotective Effects in a Murine Parkinson's Disease Model

1. Induction of Parkinson's Disease:

  • Administer the neurotoxin MPTP (e.g., 20 mg/kg, intraperitoneally) to male C57BL/6 mice four times at 2-hour intervals.

2. Treatment Protocol:

  • Begin treatment with this compound (multiple dose levels) or vehicle control 24 hours after the last MPTP injection and continue for a specified duration (e.g., 14 days).

3. Behavioral Testing:

  • Assess motor coordination and balance using a rotarod apparatus at baseline and at the end of the treatment period.

4. Neurochemical and Immunohistochemical Analysis:

  • At the end of the study, euthanize the mice and dissect the brains.
  • Measure striatal dopamine and its metabolites using high-performance liquid chromatography (HPLC).
  • Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra.

Visualizations

HDAC_Inhibition_Pathway Berkeleyamide_C This compound HDAC Histone Deacetylase (HDAC) Berkeleyamide_C->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Histones->Chromatin Compacts Acetylated_Histones->Histones Acetylation (HATs) Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Relaxed_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action for this compound via HDAC inhibition.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Administration of This compound Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 9. Pharmacodynamic & Histological Analysis Euthanasia->Analysis

Caption: Experimental workflow for in vivo anti-tumor efficacy testing.

References

protocol for dissolving Berkeleyamide C for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Berkeleyamide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the berkeleyamide class of natural products isolated from the fungus Penicillium rubrum.[1][2] The bioactivity of many fungal secondary metabolites makes them of high interest in drug discovery and development. These application notes provide a detailed, recommended protocol for the dissolution of this compound for experimental use, based on the general properties of related fungal metabolites and amide-containing natural products. Due to the limited availability of specific physicochemical data for this compound, the following protocols represent a starting point for researchers to develop their own specific procedures.

Physicochemical Properties and Solubility

Table 1: Recommended Solvents for this compound Solubility Testing

SolventAbbreviationRecommended UseNotes
Dimethyl sulfoxideDMSOPreparation of high-concentration stock solutions.A versatile solvent for many organic compounds. Ensure the final concentration in assays is non-toxic to cells (typically <0.5%).
Methanol (B129727)MeOHPreparation of stock solutions and for chromatography.A polar protic solvent that can be suitable for many fungal metabolites.
EthanolEtOHPreparation of stock solutions for in vivo studies.Generally less toxic than methanol and can be used for animal studies.
Acetone-Initial dissolution and cleaning.A polar aprotic solvent, useful for dissolving many organic compounds.
ChloroformCHCl₃Extraction and non-aqueous applications.Use with caution in a fume hood due to toxicity.

Note: The information in this table is based on general knowledge of dissolving complex organic molecules and is intended as a starting guide for solubility trials.

Recommended Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for dissolving this compound to create a concentrated stock solution, which can then be diluted to working concentrations for various experiments.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the required volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a small volume of solvent to ensure the compound dissolves completely before adding the rest.

  • Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle heating (to no more than 37°C) may also aid dissolution but should be used with caution to avoid degradation.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow: Cell-Based Assay

The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based assay, such as an MTT assay for cytotoxicity or a reporter gene assay for pathway analysis.

Caption: A general workflow for preparing and using this compound in a cell-based experiment.

Hypothetical Signaling Pathway Investigation

Berkeleyamides have been noted for their potential as protease inhibitors.[1][8] For instance, Berkeleyamide A has been reported to inhibit caspase-1 and matrix metalloproteinase 3 (MMP-3). While the specific targets of this compound are unknown, a hypothetical signaling pathway that could be investigated is the inflammatory response mediated by caspases.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) pro_caspase Pro-caspase-1 stimulus->pro_caspase caspase Active Caspase-1 pro_caspase->caspase pro_il1b Pro-IL-1β caspase->pro_il1b cleavage il1b Mature IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation berkeleyamide_c This compound berkeleyamide_c->caspase

Caption: A hypothetical signaling pathway showing potential inhibition of Caspase-1 by this compound.

Disclaimer: The information provided in these application notes is based on general laboratory practices and knowledge of related compounds. Researchers should conduct their own validation experiments to determine the optimal conditions for their specific applications. Always consult the relevant Safety Data Sheet (SDS) for any chemical before use and handle all compounds with appropriate safety precautions.

References

Application Notes and Protocols for the Quantification of Berkeleyamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleyamide C, a member of the growing class of fungal-derived natural products, has garnered interest within the scientific community due to its unique structural features and potential biological activities. As research into its therapeutic potential progresses, the development of robust and reliable analytical methods for its quantification in various matrices is paramount. Accurate measurement of this compound concentrations is essential for pharmacokinetic studies, in vitro and in vivo efficacy assessments, and overall drug development and metabolic studies.

These application notes provide detailed protocols for the quantification of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is highlighted for its superior sensitivity and selectivity, making it particularly suitable for complex biological samples.[1][2][3]

Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in samples with relatively high concentrations and less complex matrices, such as in-process samples or bulk drug substance.

Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA), LC-MS grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

1.1.2. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Loading: Load 500 µL of the plasma sample (pre-treated with an internal standard, if available) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 2 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

1.1.3. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm (This is a common starting wavelength; the optimal wavelength should be determined by measuring the UV absorbance spectrum of this compound).

  • Run Time: 10 minutes.

Data Presentation

Table 1: Representative HPLC-UV Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.995
Range 0.1 - 50 µg/mL-
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mLS/N > 10
Intra-day Precision (%RSD) < 5%< 15%
Inter-day Precision (%RSD) < 8%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%

Quantification of this compound by LC-MS/MS

This method offers high sensitivity and selectivity, making it the preferred choice for quantifying this compound in complex biological matrices like plasma, urine, and tissue homogenates.[2][3] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.[1][2]

Experimental Protocol

2.1.1. Materials and Reagents

  • Same as for HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled this compound.

2.1.2. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.3. LC-MS/MS Instrumentation and Conditions

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.1.4. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

  • Collision Energy (CE) and other MS parameters: To be optimized for this compound and the internal standard.

Data Presentation

Table 2: Representative LC-MS/MS Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.999> 0.995
Range 0.5 - 1000 ng/mL-
Limit of Detection (LOD) 0.1 ng/mL-
Limit of Quantification (LOQ) 0.5 ng/mLS/N > 10
Intra-day Precision (%RSD) < 4%< 15%
Inter-day Precision (%RSD) < 6%< 15%
Accuracy (% Recovery) 97 - 103%85 - 115%
Matrix Effect (%) 92%85 - 115%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (IS) BiologicalSample->AddIS Extraction Extraction (SPE or PPT) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) MobilePhase Mobile Phase A: 0.1% FA in Water Mobile Phase B: 0.1% FA in ACN Pump Gradient Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical relationship of an LC-MS/MS system for analysis.

References

Troubleshooting & Optimization

troubleshooting Berkeleyamide C synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Berkeleyamide C. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic reaction in the synthesis of this compound?

The synthesis of this compound, much like its analogue Berkeleyamide A, typically hinges on a diastereoselective [3+2] cycloaddition reaction to construct the core pyrrolidinone ring with the desired stereochemistry. The stereocontrol at the newly formed stereocenters is a critical aspect of the synthesis.

Q2: What are the most common classes of side reactions observed in this compound synthesis?

Common side reactions can be categorized as follows:

  • Formation of diastereomers: Incomplete control during the cycloaddition can lead to the formation of undesired diastereomers, complicating purification and reducing the yield of the target compound.

  • Pyrrolidinone ring instability: Under harsh conditions, the pyrrolidinone core can be susceptible to side reactions such as dehydrogenation to form pyrrole-like structures or ring-opening via hydrolysis.[1]

  • Side reactions of starting materials: The precursors to the cycloaddition may undergo side reactions such as dimerization or decomposition, especially if they are unstable.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the [3+2] Cycloaddition Step

Q: My [3+2] cycloaddition is yielding a mixture of diastereomers with a low ratio of the desired product. How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a common challenge in this key step. Several factors can influence the stereochemical outcome of the reaction. Here are some troubleshooting steps:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy. It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A systematic screening of solvents with different properties is recommended.

  • Rate of Addition: Slow addition of one of the cycloaddition partners can help to maintain a low concentration of reactive intermediates, which can sometimes improve selectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the facial selectivity of the cycloaddition by coordinating to the dipolarophile. The choice of Lewis acid and its stoichiometry are critical parameters to optimize.

Table 1: Effect of Reaction Temperature on Diastereoselectivity

EntryTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1252:175
205:168
3-2010:162
4-78>20:155

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (e.g., screen 0°C, -20°C, -78°C) start->temp solvent Screen Different Solvents (e.g., Toluene, CH2Cl2, THF) temp->solvent addition Modify Rate of Reagent Addition (e.g., slow addition via syringe pump) solvent->addition lewis_acid Investigate Lewis Acid Catalysis (e.g., screen TiCl4, ZnCl2, Sc(OTf)3) addition->lewis_acid end Improved Diastereoselectivity lewis_acid->end

Issue 3: Low Overall Yield and Complex Product Mixture

Q: My reaction is resulting in a low yield of this compound and a complex mixture of byproducts. What are the potential causes and how can I improve the outcome?

A: A low overall yield and a complex product mixture suggest that multiple side reactions may be occurring. A systematic approach is needed to identify and address the sources of these issues.

  • Stability of the Nitrile Oxide: If your synthesis involves an in-situ generated nitrile oxide, be aware that these are prone to dimerization to form furoxans. Ensure that the cycloaddition partner is present in sufficient concentration to trap the nitrile oxide as it is formed.

  • Decomposition of Starting Materials: Assess the stability of all starting materials under the reaction conditions. One or more of your reactants may be decomposing before the desired reaction can take place.

  • Pyrrolidinone Ring Opening: If your workup or subsequent steps involve strongly acidic or basic conditions, you may be promoting the hydrolysis of the lactam in the pyrrolidinone ring. [1]Maintain a pH as close to neutral as possible during workup and purification.

  • Dehydrogenation of the Pyrrolidinone Ring: The presence of certain reagents or catalysts, especially at elevated temperatures, can cause dehydrogenation of the pyrrolidinone ring to form a more aromatic pyrrole (B145914) byproduct. [1]If this is suspected, consider milder reaction conditions or alternative reagents.

Table 2: Troubleshooting Low Yield and Byproduct Formation

SymptomPotential CauseSuggested Action
Mass spec evidence of nitrile oxide dimerDimerization of the nitrile oxideUse a higher concentration of the alkene trapping agent; ensure slow generation of the nitrile oxide.
Disappearance of starting material by TLC without product formationDecomposition of a starting materialRun control reactions to test the stability of each starting material under the reaction conditions.
Isolation of a highly polar byproduct with carboxylic acid and amine functionalitiesPyrrolidinone ring hydrolysis [1]Use buffered aqueous solutions during workup; avoid strong acids or bases.
Aromatic signals in ¹H NMR of the crude productDehydrogenation of the pyrrolidinone ring [1]Lower the reaction temperature; if using a metal catalyst, screen for a less reactive one.

Experimental Protocols

Key Experiment: Diastereoselective [3+2] Cycloaddition

This protocol is a representative example and may require optimization for the specific substrates used in the synthesis of this compound.

  • Preparation of the Iminoyl Chloride: To a solution of the precursor oxime (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq.) and a catalytic amount of pyridine. Stir the reaction mixture at 0 °C and monitor the formation of the iminoyl chloride by TLC. Upon completion, the reaction mixture can be filtered to remove succinimide, and the filtrate containing the unstable iminoyl chloride is used immediately in the next step.

  • Cycloaddition: In a separate flask, dissolve the chiral alkene precursor (1.2 eq.) in the chosen reaction solvent (e.g., toluene) and cool to the desired temperature (e.g., -45 °C). To this solution, add a base such as triethylamine (B128534) (1.5 eq.). Then, add the freshly prepared solution of the iminoyl chloride dropwise over a period of 1-2 hours using a syringe pump.

  • Workup and Purification: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, monitoring by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Caption: Experimental workflow for the diastereoselective [3+2] cycloaddition.

G cluster_0 Iminoyl Chloride Formation cluster_1 Cycloaddition cluster_2 Workup & Purification a Oxime + NCS + Pyridine in DCM at 0°C c Slow addition of Iminoyl Chloride Solution a->c b Alkene + Triethylamine in Toluene at -45°C b->c d Quench with aq. NH4Cl c->d e Extraction with Ethyl Acetate d->e f Column Chromatography e->f

References

Technical Support Center: Optimizing Berkeleyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides troubleshooting and optimization strategies based on the published total syntheses of Berkeleyamide A. As of this writing, a specific synthetic route for Berkeleyamide C has not been detailed in the peer-reviewed scientific literature. The principles and guidance provided herein are based on analogous chemical transformations and are intended to be a valuable resource for researchers working on the synthesis of Berkeleyamide-class molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of Berkeleyamide A?

A1: Based on published routes, the key transformations requiring careful optimization are the diastereoselective nitrile oxide [3+2] cycloaddition to form the isoxazoline (B3343090) ring, the Evans' syn-aldol reaction for stereoselective carbon-carbon bond formation, and the final macrolactamization to form the cyclic core.

Q2: What are the common sources of low yield in the nitrile oxide cycloaddition?

A2: Low yields in this step are often attributed to the dimerization of the highly reactive nitrile oxide intermediate to form a furoxan, which competes with the desired cycloaddition. Other factors include the instability of the nitrile oxide precursor and the poor reactivity of the dipolarophile.

Q3: How can the diastereoselectivity of the Evans' aldol (B89426) reaction be maximized?

A3: High diastereoselectivity in the Evans' aldol reaction is achieved by forming a rigid, chair-like transition state through chelation of the enolate and the aldehyde to a Lewis acid, typically a boron triflate. The choice of chiral auxiliary, base, and reaction temperature are all critical parameters to control.

Q4: What challenges are associated with the macrolactamization step?

A4: Macrolactamization, the ring-closing step, can be challenging due to competing intermolecular reactions and the entropic penalty of forming a large ring. High-dilution conditions are typically necessary to favor the intramolecular cyclization. The choice of coupling reagent and reaction solvent can also significantly impact the yield.

Troubleshooting Guides

Issue 1: Low Yield in the [3+2] Nitrile Oxide Cycloaddition
Possible Cause Troubleshooting Steps
Dimerization of Nitrile Oxide - Employ slow addition of the base (e.g., using a syringe pump) to maintain a low concentration of the nitrile oxide intermediate. - Use a 2-5 fold excess of the dipolarophile (the alkene) to trap the nitrile oxide as it forms.
Decomposition of Nitrile Oxide Precursor - Ensure the hydroximoyl chloride precursor is pure and dry. - Use freshly prepared precursor for best results.
Low Reactivity of Dipolarophile - Consider using a more electron-deficient or strained alkene if the reaction is sluggish. - Increase the reaction temperature cautiously, monitoring for decomposition.
Incorrect Stoichiometry - Carefully verify the molar ratios of all reactants, especially the base used for in situ generation of the nitrile oxide.
Issue 2: Poor Diastereoselectivity in the Evans' syn-Aldol Reaction
Possible Cause Troubleshooting Steps
Incomplete Enolate Formation - Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) in the correct stoichiometric amount. - Verify the concentration of the base by titration.
Incorrect Lewis Acid or Stoichiometry - Use a strong Lewis acid capable of forming a rigid chelate, such as dibutylboron triflate (Bu₂BOTf). - Ensure at least one equivalent of the Lewis acid is used.
Reaction Temperature Too High - Perform the reaction at low temperatures (typically -78 °C) to maximize kinetic control and enhance diastereoselectivity.
Epimerization of the Product - Quench the reaction at low temperature. - Use a buffered workup to avoid exposure of the product to acidic or basic conditions that could cause epimerization.
Issue 3: Low Yield in the Macrolactamization Step
Possible Cause Troubleshooting Steps
Intermolecular Polymerization - Employ high-dilution conditions (typically 0.001-0.005 M) to favor the intramolecular reaction. - Use a syringe pump for the slow addition of the linear precursor to the reaction mixture.
Inefficient Coupling Reagent - Screen different peptide coupling reagents (e.g., HATU, HBTU, DPPA) to find the most effective one for your substrate.
Solvent Effects - The choice of solvent can be critical. Aprotic polar solvents like DMF or CH₂Cl₂ are commonly used. - Consider using a non-polar solvent to promote pre-organization of the linear precursor through intramolecular hydrogen bonding.
Steric Hindrance at the Cyclization Site - If possible, choose a cyclization site that is sterically less encumbered.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key steps in the synthesis of Berkeleyamide A, providing a basis for comparison and optimization.

Table 1: Optimization of the [3+2] Nitrile Oxide Cycloaddition
Entry Alkene (equiv.) Base Solvent Temperature (°C) Yield (%) Diastereomeric Ratio
11.0Et₃NCH₂Cl₂0 to rt352.1:1:1
21.2Proton SpongeToluene-45452.5:1:1
31.5DBUCH₂Cl₂-78 to -45533:1 (after epimerization)

Data compiled from published syntheses of Berkeleyamide A.

Table 2: Evans' syn-Aldol Reaction Conditions and Yields
Entry Lewis Acid Base Solvent Temperature (°C) Yield (%) Diastereomeric Ratio
1Bu₂BOTfDIPEACH₂Cl₂-78 to 085>95:5
2TiCl₄DIPEACH₂Cl₂-787890:10
3MgBr₂·OEt₂Et₃NTHF-78 to -207288:12

Data compiled from published syntheses of Berkeleyamide A.

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Nitrile Oxide Cycloaddition
  • To a solution of the chiral alkene (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add the hydroximoyl chloride (1.2 equiv).

  • Slowly add a solution of DBU (1.5 equiv) in CH₂Cl₂ via syringe pump over 4 hours.

  • Allow the reaction mixture to warm to -45 °C and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired isoxazoline.

Protocol 2: Evans' syn-Aldol Reaction
  • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.

  • Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.5 equiv) dropwise, and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cycloaddition [3+2] Cycloaddition cluster_aldol Aldol Reaction cluster_end Final Steps start_alkene Chiral Alkene cycloaddition Nitrile Oxide Cycloaddition start_alkene->cycloaddition start_aldehyde Aldehyde aldol Evans' syn-Aldol Reaction start_aldehyde->aldol isoxazoline Isoxazoline Intermediate cycloaddition->isoxazoline isoxazoline->aldol Further modifications aldol_product Aldol Adduct aldol->aldol_product macrolactamization Macrolactamization aldol_product->macrolactamization Linear Precursor Formation berkeleyamide Berkeleyamide A macrolactamization->berkeleyamide

Caption: General synthetic workflow for Berkeleyamide A.

nitrile_oxide_cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products hydroximoyl_chloride Hydroximoyl Chloride nitrile_oxide Nitrile Oxide (in situ) hydroximoyl_chloride->nitrile_oxide - HCl alkene Alkene isoxazoline Isoxazoline (Desired Product) alkene->isoxazoline base Base base->nitrile_oxide nitrile_oxide->isoxazoline [3+2] Cycloaddition furoxan Furoxan Dimer (Side Product) nitrile_oxide->furoxan Dimerization

Caption: Key pathways in the nitrile oxide cycloaddition step.

evans_aldol cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product n_acyl N-Acyl Oxazolidinone transition_state Zimmerman-Traxler Transition State n_acyl->transition_state lewis_acid Lewis Acid (e.g., Bu₂BOTf) lewis_acid->transition_state base Base (e.g., DIPEA) base->transition_state aldehyde Aldehyde aldehyde->transition_state syn_aldol syn-Aldol Adduct transition_state->syn_aldol

Caption: Logical flow of the Evans' syn-aldol reaction.

Technical Support Center: Purification of Berkeleyamide C

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating crude Berkeleyamide C from a fungal culture?

A1: The initial step involves separating the fungal biomass from the liquid culture broth via filtration. Subsequently, a solvent extraction is performed on both the mycelia and the broth. The choice of solvent is critical and depends on the polarity of this compound. A common starting point is a sequential extraction with solvents of increasing polarity, such as ethyl acetate (B1210297) followed by butanol, to fractionate compounds based on their solubility.[1][2][3]

Q2: I have a crude extract. How do I choose the right chromatography technique for purification?

A2: The selection of a chromatographic method hinges on the polarity of this compound.

  • For non-polar compounds: Normal-phase chromatography using silica (B1680970) gel is a traditional and effective method.[4][5]

  • For polar compounds: Reversed-phase chromatography (e.g., with a C18 stationary phase) is the most common choice.[4] If the compound is highly polar and not well-retained on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[6]

  • For complex mixtures: It is rare to achieve purity in a single step. Often, a combination of techniques is necessary, such as an initial fractionation by column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7]

Q3: My this compound preparation shows low biological activity after purification. What could be the cause?

A3: Loss of biological activity can stem from several factors during purification. The compound may be unstable at certain pH values or temperatures. Exposure to harsh solvents or prolonged exposure to air (oxidation) can also degrade the sample. It is crucial to handle the purified compound under mild conditions and consider storing it under an inert atmosphere at low temperatures.

Q4: How can I assess the purity of my final this compound sample?

A4: Purity is typically assessed using analytical HPLC coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (MS). A pure sample should ideally show a single, sharp, and symmetrical peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final compound.[8]

Troubleshooting Guides

Guide 1: HPLC Purification Issues

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of natural products. However, various issues can arise. This guide addresses common HPLC problems.[9][10][11][12]

Problem Potential Cause Troubleshooting Steps
Poor Peak Resolution - Inappropriate mobile phase composition.- Column overloading.- Column degradation.- Optimize the solvent gradient and pH of the mobile phase.- Reduce the sample concentration or injection volume.- Use a new column or a column with a different stationary phase.
Peak Tailing - Interaction of polar analytes with active sites on the silica support.- Column contamination.- Incompatible sample solvent.- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.- Flush the column with a strong solvent.- Dissolve the sample in the mobile phase.
High Backpressure - Clogged column frit.- Particulate matter from the sample.- Precipitation of buffer salts.- Back-flush the column.- Filter all samples and mobile phases before use.- Ensure the buffer concentration is below its solubility limit in the mobile phase.
Ghost Peaks - Contaminants in the mobile phase or injection system.- Sample carryover from a previous injection.- Use high-purity solvents.- Clean the injector and sample loop.- Run a blank gradient to identify the source of contamination.
Guide 2: General Purification Workflow Challenges

This guide provides a logical workflow for troubleshooting issues encountered during the overall purification process of a fungal secondary metabolite like this compound.

A flowchart for troubleshooting low yield or purity in natural product purification.

Experimental Protocols

Protocol 1: General Extraction of Fungal Metabolites

This protocol outlines a general procedure for extracting secondary metabolites from a fungal culture.

  • Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration.

  • Mycelial Extraction:

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Perform a sequential Soxhlet extraction or sonication-assisted extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Broth Extraction:

    • Perform a liquid-liquid extraction on the culture broth using an immiscible organic solvent (e.g., ethyl acetate).

    • Repeat the extraction multiple times to ensure complete recovery of the metabolites.

  • Concentration: Evaporate the solvent from each fraction under reduced pressure using a rotary evaporator.

  • Storage: Store the dried crude extracts at -20°C until further purification.

Protocol 2: Column Chromatography for Fractionation

This protocol describes a standard procedure for fractionating a crude extract using column chromatography.

  • Stationary Phase Preparation:

    • Choose an appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reversed-phase).

    • Prepare a slurry of the stationary phase in the initial mobile phase solvent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of the stationary phase and load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (for normal-phase) or a highly polar solvent (for reversed-phase).

    • Gradually increase the polarity of the mobile phase (step or gradient elution).

  • Fraction Collection: Collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

  • Pooling: Combine the fractions that contain the compound of interest.

A general experimental workflow for the purification of this compound.

References

stability of Berkeleyamide C in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Berkeleyamide C is not currently available in public literature. This guide provides general recommendations and protocols based on the stability of cyclic peptides and other natural products. Researchers should validate these methodologies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of cyclic peptides like this compound is influenced by several factors:

  • Solvent Choice: The polarity of the solvent can impact the conformation and stability of the peptide.[1][2] Polar solvents may favor conformations with exposed polar groups, while nonpolar solvents may cause the peptide to fold and form intramolecular hydrogen bonds.[2]

  • pH: Extreme pH conditions can lead to the hydrolysis of peptide bonds, causing degradation. A neutral or slightly acidic pH is generally preferred for peptide stability.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] For long-term storage, low temperatures (e.g., -20°C or -80°C) are recommended.

  • Oxygen: Exposure to oxygen can lead to the oxidation of sensitive amino acid residues within the peptide structure.[3]

  • Light: Some compounds are sensitive to light and can undergo photodegradation. It is advisable to store solutions in amber or opaque containers.

  • Enzymatic Degradation: If working with biological samples, endogenous enzymes can degrade the peptide.[3]

Q2: What are the recommended general storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container. If stock solutions are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: The choice of solvent depends on the experimental application. Common solvents for cyclic peptides include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, acetonitrile, and water. For long-term storage in solution, aprotic solvents like DMSO are often preferred as they are less likely to participate in hydrolytic degradation. However, the compatibility of the solvent with the downstream assay is crucial. It is recommended to perform a small-scale solubility and stability test before preparing large batches.

Q4: What are the visual signs of this compound degradation?

A4: Physical changes that may indicate degradation include:

  • Color changes in the solution.

  • Formation of precipitates or cloudiness.

  • Changes in odor.

These physical changes should be correlated with chemical analysis (e.g., HPLC) to confirm degradation.

Troubleshooting Guide

Issue 1: My this compound solution has turned cloudy or has formed a precipitate.

  • Possible Cause: The compound may have low solubility in the chosen solvent at that concentration, or it may be precipitating out of solution at a different temperature. It could also be a sign of degradation where the degradation products are less soluble.

  • Troubleshooting Steps:

    • Try gentle warming or sonication to redissolve the compound.

    • Consider reducing the concentration of the solution.

    • If the issue persists, test the solubility in a different solvent.

    • Analyze the precipitate and supernatant by a method like HPLC to check for degradation.

Issue 2: I am observing a loss of activity of this compound in my bioassays.

  • Possible Cause: The compound may be degrading under the assay conditions (e.g., temperature, pH of the buffer, presence of enzymes). The stock solution may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from lyophilized powder.

    • Assess the stability of this compound under your specific assay conditions by incubating it in the assay buffer for the duration of the experiment and then analyzing it by HPLC.

    • Consider adding protease inhibitors to the assay medium if enzymatic degradation is suspected.

    • Review the storage conditions of your stock solutions (temperature, light exposure, number of freeze-thaw cycles).

Issue 3: I see multiple peaks in my HPLC analysis of a freshly prepared this compound solution.

  • Possible Cause: The initial sample may not be pure. Alternatively, the compound might be degrading rapidly in the dissolution solvent or the HPLC mobile phase.

  • Troubleshooting Steps:

    • Obtain a certificate of analysis for the compound to verify its purity.

    • Try dissolving the compound in a different solvent immediately before HPLC analysis.

    • Ensure the mobile phase is compatible with the compound and does not cause on-column degradation. Adjusting the pH of the mobile phase may help.

Data Presentation: Stability of this compound in Different Solvents

The following table is a template for summarizing the results of a stability study.

SolventStorage Temperature (°C)Time Point% this compound Remaining (Mean ± SD)Appearance
DMSO250 hr100%Clear, colorless
24 hr
72 hr
40 hr100%Clear, colorless
72 hr
1 week
Ethanol250 hr100%Clear, colorless
24 hr
72 hr
40 hr100%Clear, colorless
72 hr
1 week
PBS (pH 7.4)250 hr100%Clear, colorless
4 hr
24 hr
40 hr100%Clear, colorless
24 hr
72 hr

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the concentration of this compound over time in different solvents to determine its stability.

Materials:

  • This compound (lyophilized powder)

  • HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, water)

  • Phosphate-buffered saline (PBS)

  • HPLC system with a UV-Vis or PDA detector

  • Analytical C18 column

  • Autosampler vials

Method:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the test solvents (e.g., DMSO, ethanol, PBS) to a final concentration of 1 mM.

    • Dispense aliquots of each solution into separate vials for each time point and storage condition.

  • Stability Study:

    • Store the vials at the desired temperatures (e.g., 25°C, 4°C, -20°C).

    • At each designated time point (e.g., 0, 4, 24, 72 hours), retrieve the respective vials.

    • Dilute the samples to fall within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area for all samples.

    • Calculate the concentration of this compound in each sample using the calibration curve.

    • Determine the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Visualizations

Stability_Testing_Workflow Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_reporting Reporting start Start: Lyophilized this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_samples Prepare Test Solutions in Various Solvents prep_stock->prep_samples store Store Aliquots at Different Temperatures (e.g., 25°C, 4°C, -20°C) prep_samples->store sample_timepoint Sample at Predetermined Time Points store->sample_timepoint hplc Analyze by HPLC sample_timepoint->hplc data Quantify Remaining This compound hplc->data report Generate Stability Report (Tables & Graphs) data->report

Caption: A typical experimental workflow for assessing the stability of this compound.

Caption: Key factors that can influence the stability of this compound in experimental settings.

References

preventing degradation of Berkeleyamide C in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Berkeleyamide C

Disclaimer: As of late 2025, specific public data on the chemical properties, degradation pathways, and optimal storage conditions for this compound is limited. The following guidance is based on best practices for the preservation of structurally complex, marine-derived natural products containing amide functionalities. Researchers should treat this compound as a sensitive compound and may need to perform initial stability studies to determine the most suitable storage and handling procedures for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in storage?

A1: Based on the general characteristics of complex amide-containing marine natural products, the primary factors contributing to degradation are likely:

  • Hydrolysis: The amide bonds in the molecule can be susceptible to cleavage in the presence of water, especially at non-neutral pH.

  • Oxidation: Exposure to air (oxygen) and light can lead to oxidative degradation, particularly if the molecule contains sensitive functional groups.

  • Temperature Fluctuations: Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Freeze-thaw cycles can also be detrimental.

  • Cross-Contamination: Improper handling and storage can introduce contaminants that may catalyze degradation.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, the following conditions are recommended. Please refer to the table below for a detailed summary.

  • Short-Term (up to 1-2 weeks): Store as a solid in a desiccator at 2-8°C, protected from light. If in solution, use an anhydrous aprotic solvent and store at -20°C.

  • Long-Term (months to years): Store as a lyophilized solid under an inert atmosphere (argon or nitrogen) at -80°C, sealed tightly and protected from light.

Q3: Should I store this compound in solid form or in solution?

A3: For long-term storage, the solid (lyophilized powder) form is strongly recommended as it minimizes the risk of hydrolysis and other solvent-mediated degradation. For short-term storage and experimental use, solutions can be prepared, but it is advisable to make fresh solutions or store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: High-purity, anhydrous aprotic solvents are generally preferred. Examples include DMSO, DMF, or acetonitrile (B52724). It is crucial to use solvents with low water content to prevent hydrolysis. The choice of solvent may also depend on the specific experimental application. Always consult the product's technical data sheet if available.

Troubleshooting Guide

Issue 1: I observe a loss of compound activity or changes in analytical data (e.g., new peaks in HPLC/LC-MS) after a period of storage.

  • Question: Was the compound stored as a solid or in solution?

    • Answer (Solution): If stored in solution, the solvent may have contained water, leading to hydrolysis. Consider preparing fresh solutions from a solid stock. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

    • Answer (Solid): If stored as a solid, it may have been exposed to moisture or air. Ensure the storage container is properly sealed and consider storing it in a desiccator or under an inert atmosphere.

  • Question: How was the compound stored in terms of temperature and light exposure?

    • Answer: Elevated temperatures and exposure to light can accelerate degradation. Confirm that the compound was stored at the recommended temperature (ideally -80°C for long-term) and in a light-protected container.

Issue 2: I see discoloration or a change in the physical appearance of my solid this compound sample.

  • Question: Was the container properly sealed and stored under an inert atmosphere?

    • Answer: Discoloration can be a sign of oxidation. Exposure to air and humidity can cause such changes. Future storage should be under an inert gas like argon or nitrogen, especially for long-term preservation.

  • Question: Has the compound been subjected to multiple temperature changes?

    • Answer: Temperature fluctuations can affect the physical state and stability of the compound. Minimize the number of times the sample is removed from cold storage.

Data Presentation: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Physical Form Lyophilized SolidMinimizes hydrolysis and solvent-mediated degradation.
Temperature -80°C (Long-term) -20°C (Short-term, in solution) 2-8°C (Short-term, solid)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Light Exposure Protected from Light (Amber vials)Prevents photodegradation.
Container Tightly sealed, low-extractable glass vialsPrevents contamination and exposure to moisture and air.
Solvent (if in solution) Anhydrous, Aprotic (e.g., DMSO, DMF)Minimizes hydrolysis.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound under various stress conditions to identify potential degradation pathways.

1. Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC/LC-MS.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC/LC-MS.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC/LC-MS.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 48 hours.

    • Dissolve a known amount of the stressed sample and analyze by HPLC/LC-MS.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC/LC-MS.

  • Analysis: Compare the chromatograms of the stressed samples with a control sample (unstressed this compound). A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze by HPLC/LC-MS stress->analysis compare Compare with Control Sample analysis->compare report Identify Degradation Products & Determine Stability Profile compare->report

Caption: Workflow for assessing the stability of this compound.

G cluster_troubleshooting Troubleshooting Logic for Compound Degradation start Degradation Observed? check_form Stored in Solution? start->check_form Yes end_ok No Degradation (Monitor) start->end_ok No check_solid_storage Solid Stored Correctly? check_form->check_solid_storage No (Solid) check_solution_storage Solution Stored Correctly? check_form->check_solution_storage Yes action_inert Action: Store under Inert Atmosphere, Desiccate check_solid_storage->action_inert No action_temp_light Action: Store at -80°C, Protect from Light check_solid_storage->action_temp_light Yes, but still degrades action_aliquot Action: Use Aliquots, Anhydrous Solvent check_solution_storage->action_aliquot No check_solution_storage->action_temp_light Yes, but still degrades

Caption: Troubleshooting logic for this compound degradation.

Technical Support Center: Overcoming Resistance to Berkeleyamide C in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Berkeleyamide C, a novel ceramide analogue with potent pro-apoptotic activity in cancer cell lines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly the development of resistance in cell lines during treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound, like other ceramide analogues, is believed to function as a pro-apoptotic agent. It mimics the natural tumor-suppressor lipid, ceramide, which plays a central role in the sphingolipid signaling pathway that regulates cellular stress, proliferation, and apoptosis.[1] Elevated levels of intracellular ceramide, or the introduction of analogues like this compound, can trigger the intrinsic apoptotic pathway. This process often involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade (caspase-9 and caspase-3), and ultimately, programmed cell death.[2][3][4]

Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?

A2: Resistance to ceramide-based therapies is a known phenomenon and can occur through several mechanisms. One of the most well-documented is the alteration of ceramide metabolism.[5] Specifically, the upregulation of the enzyme Glucosylceramide Synthase (GCS) can lead to the conversion of ceramide (or its analogues) into inactive glucosylceramide.[6] This glycosylation prevents the accumulation of pro-apoptotic ceramides, thereby conferring resistance. Other potential, though less directly characterized for this compound, mechanisms could include alterations in the expression of apoptosis-related proteins (e.g., Bcl-2 family members) or increased drug efflux.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Q4: Are there any known biomarkers for this compound resistance?

A4: While specific biomarkers for this compound are not yet established, based on the known mechanisms of ceramide resistance, overexpression of Glucosylceramide Synthase (GCS) at the mRNA or protein level is a strong candidate biomarker for resistance.[6] You can assess GCS expression using techniques like qRT-PCR or Western blotting.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Suggested Solution
Decreased sensitivity to this compound over time. Cell line is developing resistance.1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate the mechanism of resistance (see below). 3. Consider using a combination therapy approach.
No or minimal apoptosis observed after this compound treatment in a previously sensitive cell line. 1. Resistance has developed. 2. Suboptimal drug concentration or treatment duration. 3. Issues with the apoptosis detection assay.1. Test for GCS overexpression. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Include a positive control for apoptosis induction in your assay (e.g., staurosporine).
High variability in experimental results. 1. Cell line heterogeneity. 2. Inconsistent drug preparation or storage. 3. Variations in cell culture conditions.1. Perform single-cell cloning to establish a homogenous population. 2. Prepare fresh drug solutions for each experiment and store them appropriately. 3. Standardize cell seeding density, passage number, and media conditions.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Parental and suspected resistant cell lines

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Overcoming this compound Resistance with a GCS Inhibitor

Objective: To investigate if inhibiting Glucosylceramide Synthase (GCS) can re-sensitize resistant cells to this compound.

Materials:

  • This compound-resistant cell line

  • This compound

  • GCS inhibitor (e.g., PDMP or PPMP)

  • Complete cell culture medium

  • 96-well plates

  • MTT assay reagents

Procedure:

  • Seed the resistant cells in 96-well plates as described in Protocol 1.

  • Treat the cells with a fixed, non-toxic concentration of the GCS inhibitor for 24 hours. Determine the non-toxic concentration of the GCS inhibitor in a separate experiment.

  • After 24 hours, add serial dilutions of this compound to the wells (in the continued presence of the GCS inhibitor).

  • Incubate for an additional 48-72 hours.

  • Perform an MTT assay as described in Protocol 1.

  • Compare the IC50 value of this compound in the presence and absence of the GCS inhibitor to determine if sensitization occurred.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound and a natural ceramide in sensitive and resistant breast cancer cell lines, based on published data for other ceramide analogues.[7]

Compound Cell Line IC50 (µM)
This compound (Hypothetical)MCF-7 (Sensitive)15.5
This compound (Hypothetical)MCF-7/Res (Resistant)> 50
Natural C18-CeramideMCF-7 (Sensitive)49.5
Natural C18-CeramideMCF-7/Res (Resistant)> 100

Visualizations

Signaling Pathways

Berkeleyamide_C_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mitochondrion Mitochondrion This compound This compound Mitochondrion Mitochondrial Outer Membrane Permeabilization This compound->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Binds to Apaf-1 Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Overcoming_Resistance_Workflow Start Start Cell Line Develops Resistance Cell Line Develops Resistance Start->Cell Line Develops Resistance Confirm Resistance (IC50 Assay) Confirm Resistance (IC50 Assay) Cell Line Develops Resistance->Confirm Resistance (IC50 Assay) Investigate Mechanism Investigate Mechanism Confirm Resistance (IC50 Assay)->Investigate Mechanism Measure GCS Expression Measure GCS Expression Investigate Mechanism->Measure GCS Expression Primary Assess Apoptosis Proteins Assess Apoptosis Proteins Investigate Mechanism->Assess Apoptosis Proteins Secondary Develop Strategy Develop Strategy Measure GCS Expression->Develop Strategy Assess Apoptosis Proteins->Develop Strategy Combination Therapy (GCS Inhibitor) Combination Therapy (GCS Inhibitor) Develop Strategy->Combination Therapy (GCS Inhibitor) Alternative Ceramide Analogue Alternative Ceramide Analogue Develop Strategy->Alternative Ceramide Analogue Evaluate Efficacy Evaluate Efficacy Combination Therapy (GCS Inhibitor)->Evaluate Efficacy Alternative Ceramide Analogue->Evaluate Efficacy End End Evaluate Efficacy->End

Caption: Workflow for troubleshooting this compound resistance.

Logical Relationship of Resistance

Resistance_Mechanism This compound This compound Intracellular Ceramide Pool Intracellular Ceramide Pool This compound->Intracellular Ceramide Pool Increases Apoptosis Apoptosis Intracellular Ceramide Pool->Apoptosis Induces Glucosylceramide Synthase (GCS) Glucosylceramide Synthase (GCS) Intracellular Ceramide Pool->Glucosylceramide Synthase (GCS) Substrate Glucosylceramide (Inactive) Glucosylceramide (Inactive) Glucosylceramide Synthase (GCS)->Glucosylceramide (Inactive) Converts to Cell Survival Cell Survival Glucosylceramide (Inactive)->Cell Survival Promotes

Caption: The central role of GCS in this compound resistance.

References

Technical Support Center: Minimizing Off-Target Effects of Compound X

Author: BenchChem Technical Support Team. Date: December 2025

As no public information is available for "berkeleyamide C," this technical support center has been created as a generalized guide for researchers working with a hypothetical novel bioactive compound, referred to as "Compound X." The principles, protocols, and troubleshooting advice provided are based on established methodologies for minimizing the off-target effects of small molecules.

This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the off-target effects of novel small molecule inhibitors like Compound X.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]

  • Lack of Translatability: Promising results in preclinical models may fail to translate to clinical settings if the efficacy is due to off-target effects that have different consequences or unacceptable toxicity in a whole organism.[1]

Minimizing off-target effects is crucial for generating reliable data and developing safe and effective therapeutics.[1][2]

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: Several strategies can be implemented to reduce the risk of off-target effects:

  • Use the Lowest Effective Concentration: Titrate Compound X to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Select Highly Selective Compounds: When available, use inhibitors that have been well-characterized and demonstrate high selectivity for the target of interest.[1]

  • Use Control Compounds: Include a structurally similar but inactive analog of Compound X as a negative control. This helps ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Employ Orthogonal Approaches: Use multiple, distinct inhibitors targeting the same protein, or combine chemical inhibition with genetic approaches (e.g., CRISPR/Cas9 or siRNA) to confirm that the phenotype is truly linked to the intended target.[1][2]

Q3: What are the key computational methods to predict off-target interactions?

A3: Computational, or in silico, methods can predict potential off-target interactions early in the research process, helping to guide experimental validation.[3][4][5] These approaches often use machine learning and chemical similarity analyses.[6] By comparing the structure of Compound X to databases of known compounds and their targets, these tools can generate a list of potential off-target proteins.[3][4][7] This allows for a more targeted approach to experimental off-target screening.

Q4: What are the primary experimental approaches to identify off-target effects?

A4: Experimental methods for identifying off-target effects can be categorized as unbiased (genome-wide) or biased (candidate-focused).[8]

  • Unbiased (Proteome-wide) Methods:

    • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to an immobilized version of Compound X.

    • Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of thousands of proteins in response to drug treatment, identifying both on- and off-targets.

  • Biased (Candidate-based) Methods:

    • Kinase Panel Screening: If Compound X is a kinase inhibitor, it can be screened against a large panel of kinases to determine its selectivity profile.

    • Cellular Thermal Shift Assay (CETSA): This technique validates target engagement in intact cells by measuring the change in a protein's thermal stability upon ligand binding.[1][8]

    • Genetic Knockdown/Knockout: Using CRISPR-Cas9 or siRNA to eliminate the intended target is a powerful validation tool. If treating the knockout cells with Compound X still produces the phenotype, it is likely an off-target effect.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
1. Inconsistent results between different cell lines or experimental systems. The expression levels of the on-target or off-target proteins may vary between cell lines.[1]1. Confirm Target Expression: Verify the expression level of the intended target protein in each cell line using Western blot or qPCR. 2. Perform Dose-Response Curves: Establish the EC50/IC50 for Compound X in each cell line to account for differences in sensitivity. 3. Use Target Knockout/Knockdown Cells: Validate that the effect of Compound X is lost in cells lacking the intended target.[1]
2. The observed phenotype does not match the known function of the intended target. The phenotype may be caused by the inhibition of an unknown off-target protein or pathway.1. Conduct a Literature Review: Search for similar phenotypes caused by other small molecules. 2. Perform Unbiased Off-Target Screening: Use techniques like chemical proteomics or thermal proteome profiling to identify all potential binding partners of Compound X. 3. Rescue Experiments: If an off-target is identified, try to rescue the phenotype by overexpressing the off-target protein or adding a downstream product of its pathway.
3. High cellular toxicity is observed at concentrations required for the on-target effect. Compound X may be inhibiting an essential off-target protein, leading to cytotoxicity.1. Determine Therapeutic Window: Carefully compare the dose-response curves for on-target activity and cytotoxicity. A narrow therapeutic window suggests off-target toxicity. 2. Synthesize Analogs: If possible, test structurally related analogs of Compound X that may have an improved selectivity profile. 3. Identify Off-Targets: Use computational and experimental methods to identify the off-target(s) responsible for the toxicity.
4. Conflicting results from in silico off-target prediction tools. Different algorithms and scoring systems are used by various prediction tools.[8]1. Use Multiple Prediction Tools: Prioritize off-targets that are predicted by several different platforms.[8] 2. Consider Cell-Type Specificity: If possible, use tools that incorporate cell-line-specific genomic or proteomic data, as variations can create or eliminate off-target sites.[8] 3. Experimental Validation is Key: In silico predictions are a guide. All high-probability off-targets should be validated experimentally.

Data Presentation: On-Target vs. Off-Target Activity

Clear and structured data presentation is essential for evaluating the selectivity of Compound X.

Table 1: Selectivity Profile of Compound X

This table provides a quantitative comparison of the potency of Compound X against its intended target and a panel of potential off-targets.

TargetIC50 (nM)Target ClassComments
On-Target Kinase A 15 Primary Target High Potency
Off-Target Kinase B350Kinase23-fold less potent than on-target
Off-Target Kinase C1,200Kinase80-fold less potent than on-target
Off-Target GPCR D>10,000GPCRNo significant activity
Off-Target Ion Channel E>10,000Ion ChannelNo significant activity

Table 2: Comparison of Phenotypes in Wild-Type vs. Target Knockout Cells

This table helps to differentiate on-target from off-target-driven phenotypes.

Phenotype Assay Wild-Type Cells + Compound X Target KO Cells + Compound X Conclusion
Cell Viability (IC50) 50 nM5,000 nMOn-target effect
Apoptosis Induction 45% at 100 nM5% at 100 nMOn-target effect
Cell Cycle Arrest at G2/M 60% at 100 nM58% at 100 nMPotential Off-target effect

Experimental Protocols

Protocol 1: General Workflow for Off-Target Effect Analysis

This workflow outlines the key steps for a comprehensive analysis of off-target effects.

  • In Silico Prediction:

    • Use multiple computational tools to predict potential off-targets for Compound X based on its chemical structure.[3][4]

    • Prioritize the top candidates for experimental validation.

  • Initial Experimental Screening:

    • Perform a broad screen of Compound X against a panel of relevant targets (e.g., a kinase panel).

    • Determine the IC50 or Ki values for any identified hits.

  • Cell-Based Validation:

    • Use genetic approaches (CRISPR knockout or siRNA knockdown) of the primary target.

    • Treat both wild-type and knockdown/knockout cells with Compound X.

    • Assess whether the phenotype of interest is lost in the absence of the primary target.

  • Direct Target Engagement:

    • Use an orthogonal method like the Cellular Thermal Shift Assay (CETSA) to confirm that Compound X engages the intended target in intact cells.[1][8]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether Compound X binds to its intended target in a cellular environment.

  • Cell Treatment: Incubate intact cells with Compound X or a vehicle control for a specified time.[1][8]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.[8] A positive result is a shift in the melting curve of the target protein in the presence of Compound X, indicating stabilization upon binding.

Mandatory Visualizations

compound Compound X on_target On-Target (Kinase A) compound->on_target Binds off_target Off-Target (Kinase X) compound->off_target Binds (lower affinity) pathway_on Downstream Pathway A on_target->pathway_on Inhibits pathway_off Downstream Pathway X off_target->pathway_off Inhibits phenotype_on Desired Phenotype (e.g., Apoptosis) pathway_on->phenotype_on Leads to phenotype_off Undesired Phenotype (e.g., Toxicity) pathway_off->phenotype_off Leads to

Caption: Hypothetical signaling pathway of Compound X.

start Start: Observe Phenotype in_silico 1. In Silico Off-Target Prediction start->in_silico panel_screen 2. Panel Screening (e.g., Kinase Panel) in_silico->panel_screen ko_validation 3. Genetic Validation (CRISPR/siRNA of Target) panel_screen->ko_validation phenotype_lost Phenotype Lost? ko_validation->phenotype_lost on_target Conclusion: On-Target Effect phenotype_lost->on_target  Yes off_target Conclusion: Off-Target Effect phenotype_lost->off_target  No start Unexpected Phenotype Observed check_conc Is Lowest Effective Concentration Used? start->check_conc titrate Titrate to find lowest effective dose check_conc->titrate No check_controls Are inactive controls being used? check_conc->check_controls Yes titrate->check_conc use_controls Include structurally similar inactive analog check_controls->use_controls No ko_test Test in Target KO/KD cell line check_controls->ko_test Yes use_controls->check_controls phenotype_persist Does phenotype persist? ko_test->phenotype_persist off_target High Likelihood of Off-Target Effect phenotype_persist->off_target Yes on_target Likely On-Target (Re-evaluate hypothesis) phenotype_persist->on_target No

References

Technical Support Center: Berkeleyamide C In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding in vivo studies, including dosage, specific protocols, and mechanism of action for Berkeleyamide C, is not currently available in the public domain. This compound appears to be a novel or not extensively studied compound. The following technical support guide is a hypothetical framework designed to assist researchers in the development of in vivo study protocols for novel cytotoxic compounds, using this compound as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse tumor model?

A1: There is currently no established in vivo dosage for this compound. For a novel cytotoxic compound, it is crucial to first perform a dose-range-finding study to determine the maximum tolerated dose (MTD). A common starting point for a novel natural product with cytotoxic properties might be in the range of 1-10 mg/kg, administered intraperitoneally (IP) or intravenously (IV), depending on its solubility and formulation. It is imperative to monitor animals closely for signs of toxicity.

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation for this compound will depend on its physicochemical properties, which are not publicly documented. A typical approach for a novel, poorly water-soluble compound would be to first attempt solubilization in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. For example, a common vehicle composition is 10% DMSO, 10% Cremophor EL, and 80% saline. The stability and solubility of this compound in the chosen vehicle should be confirmed before administration.

Q3: What are the potential mechanisms of action for this compound?

A3: While the precise mechanism of action for this compound is unknown, initial reports on related compounds like Berkeleyamide A suggest it is a cytotoxic natural product.[1] Its activity could be mediated through various pathways common for cytotoxic agents, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation. Further in vitro and in vivo studies are required to elucidate the specific mechanism.

Q4: What are the expected signs of toxicity for this compound in vivo?

A4: For a novel cytotoxic agent, researchers should monitor for general signs of toxicity, including but not limited to: weight loss, ruffled fur, lethargy, hunched posture, and labored breathing. It is also critical to perform complete blood counts (CBC) and serum chemistry analysis to check for hematological toxicity and effects on liver and kidney function. Histopathological analysis of major organs should be conducted at the end of the study.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor solubility of this compound in aqueous vehicles. The compound is highly lipophilic.1. Attempt co-solvents such as DMSO, ethanol, or PEG400.2. Consider formulation with cyclodextrins.3. Explore nanoformulations like liposomes or micelles.
High toxicity and mortality observed at the initial dose. The starting dose is too high.1. Reduce the starting dose by 50-75% in the next cohort.2. Consider a different route of administration (e.g., oral if bioavailability allows, to potentially reduce acute toxicity).
No significant anti-tumor efficacy observed. 1. The dose is too low.2. Poor bioavailability.3. The tumor model is resistant.4. The compound is rapidly metabolized.1. If tolerated, perform dose escalation studies.2. Conduct pharmacokinetic (PK) studies to assess drug exposure.3. Test this compound in a panel of different tumor models.4. Investigate the metabolic stability of the compound.
Inconsistent results between experiments. 1. Variability in formulation preparation.2. Inconsistent animal handling and dosing technique.3. Biological variability in the animal model.1. Standardize the formulation protocol and prepare fresh for each experiment.2. Ensure all technicians are trained on the same administration protocol.3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary (Hypothetical)

Table 1: Hypothetical Dose-Range-Finding Study for this compound in Mice

Dose (mg/kg, IP)VehicleNumber of Animals% Weight Change (Day 7)Observed Toxicities
110% DMSO/10% Cremophor/80% Saline5+2%None
510% DMSO/10% Cremophor/80% Saline5-5%Mild lethargy
1010% DMSO/10% Cremophor/80% Saline5-15%Significant lethargy, ruffled fur
2010% DMSO/10% Cremophor/80% Saline5-25% (euthanized)Severe lethargy, hunched posture

Table 2: Hypothetical Efficacy Study of this compound in a Xenograft Model

Treatment GroupDose (mg/kg, IP)Dosing ScheduleAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle-Daily1500 ± 250-
This compound5Daily900 ± 18040%
This compound10Daily500 ± 12067%
Positive Control-Daily450 ± 11070%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Formulation: Prepare a stock solution of this compound in 100% DMSO. On the day of injection, dilute with Cremophor EL and sterile saline to a final concentration in 10% DMSO, 10% Cremophor EL, and 80% saline.

  • Dosing: Administer single intraperitoneal (IP) injections of this compound at escalating doses (e.g., 1, 5, 10, 20 mg/kg) to groups of 5 mice. A control group receives the vehicle only.

  • Monitoring: Record body weight and clinical signs of toxicity daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 20% weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Antitumor Efficacy Study

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Inoculation: Subcutaneously implant 1 x 10^6 human cancer cells (e.g., HCT116) into the right flank of each mouse.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at two different doses below the MTD), and a positive control (an established chemotherapeutic agent).

  • Dosing: Administer the assigned treatments via IP injection daily for 14-21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly and body weight daily.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Efficacy start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Daily IP) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint

Caption: Experimental workflow for a typical in vivo anti-tumor efficacy study.

G cluster_pathway Hypothetical Signaling Pathway for this compound cluster_cell Cancer Cell BC This compound receptor Cell Surface Receptor BC->receptor Inhibition? akt Akt BC->akt Inhibition? bax Bax BC->bax Activation? pi3k PI3K receptor->pi3k pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 proliferation Cell Proliferation & Survival mtor->proliferation caspase Caspase-3 bax->caspase bcl2->bax apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway illustrating potential targets of this compound.

References

Validation & Comparative

Confirming the Absolute Stereochemistry of Berkeleyamide C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The berkeleyamides, a family of fungal metabolites isolated from Penicillium rubrum, have garnered interest for their potential biological activities. While the planar structures of berkeleyamides A-D were elucidated upon their initial discovery, the unambiguous assignment of their absolute stereochemistry is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. This guide provides a comparative overview of the key experimental approaches that would be employed to definitively confirm the absolute stereochemistry of Berkeleyamide C, drawing upon the successful strategies used for other members of the berkeleyamide family, namely berkeleyamides A and D.

Comparison of Key Methodologies

The determination of a chiral molecule's absolute configuration relies on a combination of synthetic, spectroscopic, and computational methods. Below is a comparison of the most relevant techniques applicable to this compound.

Method Principle Sample Requirements Data Output Key Advantages Limitations
Total Synthesis Unambiguous synthesis of a single stereoisomer from a chiral starting material of known absolute configuration.N/A (generates the sample)Comparison of synthetic compound's spectroscopic and chiroptical data with the natural product.Provides definitive proof of absolute configuration.Can be a lengthy and resource-intensive process.
Mosher's Ester Analysis NMR-based method involving the derivatization of a chiral secondary alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct ¹H NMR chemical shifts, allowing for the assignment of the alcohol's stereocenter.Milligram quantities of the isolated natural product containing a secondary alcohol.Δδ (δS - δR) values for protons near the chiral center.Relatively rapid and requires only small amounts of sample.Requires the presence of a secondary alcohol and can be complicated by conformational flexibility.
Vibrational Circular Dichroism (VCD) A chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is compared to a computationally predicted spectrum for a given stereoisomer.Microgram to milligram quantities of the isolated natural product.VCD and IR spectra.Non-destructive and can be applied to a wide range of molecules.Requires access to specialized instrumentation and computational resources.
Electronic Circular Dichroism (ECD) A chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The experimental ECD spectrum is compared to a computationally predicted spectrum.Microgram quantities of the isolated natural product.ECD spectrum.Highly sensitive and requires very small amounts of sample.Dependent on the presence of a suitable chromophore and can be sensitive to solvent and conformation.

Experimental Protocols

Total Synthesis Workflow

The total synthesis of a specific stereoisomer of this compound would likely follow a convergent approach, similar to that employed for Berkeleyamide A. The key steps would involve the stereoselective synthesis of the constituent fragments followed by their coupling.

Total_Synthesis_Workflow start Chiral Pool Starting Material (e.g., amino acid) frag_a Stereoselective Synthesis of Fragment A start->frag_a coupling Fragment Coupling frag_a->coupling frag_b Synthesis of Fragment B frag_b->coupling cyclization Key Cyclization Step coupling->cyclization deprotection Final Deprotection cyclization->deprotection end Target this compound Stereoisomer deprotection->end analysis Spectroscopic and Chiroptical Analysis end->analysis comparison Comparison with Natural Product analysis->comparison

Caption: A generalized workflow for the total synthesis of a this compound stereoisomer.

Mosher's Ester Analysis Protocol
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in an anhydrous aprotic solvent (e.g., pyridine-d5 (B57733) or CDCl3).

  • Derivatization: Divide the solution into two NMR tubes. To one, add a slight excess of (R)-(-)-MTPA-Cl. To the other, add a slight excess of (S)-(+)-MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed to completion, monitoring by TLC or NMR.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the newly formed ester linkage. A consistent sign for the Δδ values on either side of the stereocenter allows for the assignment of its absolute configuration based on the established Mosher's method mnemonic.

Moshers_Method_Workflow start This compound (with secondary alcohol) derivatization Derivatization with (R)- and (S)-MTPA-Cl start->derivatization r_mtpa (R)-MTPA Ester derivatization->r_mtpa s_mtpa (S)-MTPA Ester derivatization->s_mtpa nmr ¹H NMR Analysis r_mtpa->nmr s_mtpa->nmr analysis Calculate Δδ = δS - δR nmr->analysis assignment Assign Absolute Configuration analysis->assignment

Caption: Workflow for determining absolute stereochemistry using Mosher's method.

Vibrational Circular Dichroism (VCD) Protocol
  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a suitable solvent (e.g., CDCl3) to achieve an appropriate concentration for IR and VCD measurements.

  • Computational Modeling: Generate 3D structures of the possible stereoisomers of this compound. Perform a conformational search and geometry optimization for each stereoisomer using density functional theory (DFT) calculations.

  • Spectral Prediction: Calculate the theoretical IR and VCD spectra for the lowest energy conformers of each stereoisomer.

  • Experimental Measurement: Acquire the experimental IR and VCD spectra of the isolated this compound.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the computationally predicted spectra. The stereoisomer whose calculated spectrum best matches the experimental spectrum is assigned as the absolute configuration of the natural product.

VCD_Analysis_Workflow cluster_experimental Experimental cluster_computational Computational exp_sample Isolated this compound exp_vcd Acquire Experimental VCD Spectrum exp_sample->exp_vcd comparison Compare Experimental and Predicted Spectra exp_vcd->comparison comp_isomers Generate Stereoisomer Structures comp_dft DFT Calculations (Conformational Search & Optimization) comp_isomers->comp_dft comp_spectra Predict VCD Spectra comp_dft->comp_spectra comp_spectra->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: A workflow for VCD analysis to determine absolute stereochemistry.

Conclusion

While the absolute stereochemistry of this compound has not been explicitly reported, the established methodologies used for its congeners provide a clear roadmap for its determination. A combination of total synthesis and chiroptical methods such as VCD would offer the most robust and unambiguous assignment. The successful application of these techniques will be instrumental in advancing the study of the berkeleyamides and their potential as leads in drug discovery.

A Comparative Analysis of Berkeleyamide C and Berkeleyamide A: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of two related natural products, Berkeleyamide A and Berkeleyamide C. This report synthesizes available data on their biological activities, mechanisms of action, and provides detailed experimental protocols for relevant assays.

Introduction

The Berkeleyamides are a family of amide compounds isolated from the acid lake fungus Penicillium rubrum. Among them, Berkeleyamide A has been identified as a bioactive compound with inhibitory effects on key enzymes involved in inflammation and tissue remodeling. While the biological activities of Berkeleyamide A have been partially characterized, data on this compound remains scarce, presenting a challenge for a direct and comprehensive comparison of their efficacy. This guide aims to consolidate the existing information on both compounds and provide a framework for future comparative studies.

Efficacy and Biological Activity

Berkeleyamide A: An Inhibitor of Caspase-1 and MMP-3

Berkeleyamide A has been identified as an inhibitor of two significant enzymes: caspase-1 and matrix metalloproteinase-3 (MMP-3)[1].

  • Caspase-1 Inhibition: Caspase-1 is a critical inflammatory caspase that plays a central role in the innate immune system by processing pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Inhibition of caspase-1 is a promising therapeutic strategy for a range of inflammatory diseases.

  • MMP-3 Inhibition: Matrix metalloproteinase-3, also known as stromelysin-1, is an enzyme involved in the degradation of extracellular matrix components. Dysregulation of MMP-3 activity is implicated in various pathological conditions, including arthritis and cancer metastasis.

At present, specific IC50 values for Berkeleyamide A against caspase-1 and MMP-3 are not publicly available in the literature. The absence of this quantitative data prevents a detailed comparison with other known inhibitors.

This compound: An Enigma in Bioactivity

In stark contrast to Berkeleyamide A, there is a significant lack of published data on the biological activity of this compound. Extensive searches of scientific literature and databases have not revealed any specific targets, mechanisms of action, or quantitative measures of efficacy (e.g., IC50 or MIC values) for this compound. This information gap makes a direct comparison of the efficacy of this compound and Berkeleyamide A currently impossible.

Data Summary

Due to the limited availability of quantitative data, a comprehensive comparative table cannot be constructed at this time. The following table summarizes the known biological targets of Berkeleyamide A.

CompoundTarget EnzymeBiological ProcessQuantitative Data (IC50)
Berkeleyamide A Caspase-1InflammationNot Available
Matrix Metalloproteinase-3 (MMP-3)Extracellular Matrix RemodelingNot Available
This compound Not IdentifiedNot KnownNot Available

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed methodologies for the key experiments are provided below.

Caspase-1 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against human recombinant caspase-1.

Materials:

  • Human recombinant caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test compounds (Berkeleyamide A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare a working solution of human recombinant caspase-1 in assay buffer.

  • In the wells of a 96-well plate, add the desired concentrations of the test compounds. Include a positive control (a known caspase-1 inhibitor) and a negative control (vehicle).

  • Add the caspase-1 enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over a set period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Caspase-1 Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Compounds Dispense Compounds Add Caspase-1 Add Caspase-1 Incubate Incubate Add Substrate Add Substrate Measure Fluorescence Measure Fluorescence Data Analysis Data Analysis

MMP-3 Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) based assay to measure the inhibitory effect of compounds on MMP-3 activity.

Materials:

  • Human recombinant MMP-3 (activated)

  • MMP-3 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test compounds (Berkeleyamide A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare a working solution of activated human recombinant MMP-3 in assay buffer.

  • Add the desired concentrations of the test compounds to the wells of a 96-well plate. Include a positive control (a known MMP-3 inhibitor) and a negative control (vehicle).

  • Add the MMP-3 enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the MMP-3 FRET substrate to each well.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for Mca/Dpa FRET pair) over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percent inhibition and calculate the IC50 value as described for the caspase-1 assay.

G cluster_workflow MMP-3 Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Compounds Dispense Compounds Add MMP-3 Add MMP-3 Incubate Incubate Add FRET Substrate Add FRET Substrate Measure Fluorescence Measure Fluorescence Data Analysis Data Analysis

Signaling Pathways

Caspase-1 Activation Pathway (Inflammasome)

Caspase-1 is activated through the assembly of a multi-protein complex called the inflammasome. This pathway is a key component of the innate immune response.

G

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of Berkeleyamide A as an inhibitor of caspase-1 and MMP-3. However, the complete absence of data on the biological activity of this compound severely limits any comparative analysis of their efficacy. To address this knowledge gap, future research should prioritize the following:

  • Biological Screening of this compound: A broad screening of this compound against a panel of enzymes and cellular assays is essential to identify its biological targets and potential therapeutic applications.

  • Quantitative Analysis of Berkeleyamide A: Determining the IC50 values of Berkeleyamide A against caspase-1 and MMP-3 is crucial for understanding its potency and for comparison with other inhibitors.

  • Direct Comparative Studies: Once the biological targets of this compound are identified, direct, head-to-head in vitro and in cell-based assays against Berkeleyamide A should be conducted to provide a definitive comparison of their efficacy.

By pursuing these research avenues, the scientific community can unlock the full potential of the Berkeleyamide family of natural products and pave the way for the development of novel therapeutic agents.

References

Navigating the Structure-Activity Relationship of Berkeleyamide Analogs: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the synthetic achievements in constructing the natural product Berkeleyamide A and identifying its potential as a caspase-1 inhibitor and cytotoxic agent, a comprehensive public-domain analysis of the structure-activity relationships (SAR) of its analogs remains elusive. Extensive searches of scientific literature have revealed a notable scarcity of studies that systematically synthesize and evaluate a diverse range of Berkeleyamide derivatives to delineate the key structural motifs governing their biological activity.

While the total synthesis of Berkeleyamide A has been successfully reported, these foundational studies have not yet been followed by publications detailing the exploration of its chemical space through analog synthesis and subsequent biological testing. Consequently, the quantitative data required to construct a detailed SAR comparison guide—including tables of IC50 values, detailed experimental protocols for cytotoxicity or enzyme inhibition assays, and corresponding signaling pathway diagrams—is not currently available in the public scientific record.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of Berkeleyamide, this represents a significant knowledge gap. The absence of SAR data hinders the rational design of more potent and selective analogs. Key questions regarding the importance of the lactam ring, the stereochemistry of the side chain, and the role of the phenyl group for biological activity remain unanswered.

Future Directions in Berkeleyamide Research

The development of a robust SAR profile for Berkeleyamide analogs would require a dedicated research program focused on the following:

  • Systematic Analog Synthesis: The synthesis of a library of analogs with modifications at key positions of the Berkeleyamide scaffold.

  • Comprehensive Biological Screening: The evaluation of these analogs in a panel of relevant biological assays, such as caspase-1 inhibition assays and cytotoxicity assays against various cancer cell lines.

  • Computational Modeling: The use of in silico methods to rationalize observed SAR trends and to predict the activity of novel, unsynthesized analogs.

Such studies would be instrumental in unlocking the full therapeutic potential of the Berkeleyamide scaffold and would provide the necessary data to construct the detailed comparison guides sought by the research community.

Illustrative Workflow for Future SAR Studies

Should such data become available, a logical workflow for its analysis and presentation could be visualized as follows:

SAR_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Knowledge Dissemination A Synthesis of Berkeleyamide Analogs B Biological Screening (e.g., Cytotoxicity Assays) A->B Testing C Quantitative Data Compilation (IC50, etc.) B->C Results D SAR Analysis C->D Input for E Publication of Comparison Guides D->E Generates F Informing Future Drug Design D->F Leads to

Caption: A conceptual workflow for future SAR studies on Berkeleyamide analogs.

At present, the scientific community awaits further research to illuminate the structure-activity landscape of Berkeleyamide analogs. The synthesis of this complex natural product has laid the groundwork, and the next chapter in its scientific story will hopefully be the exploration of its derivatives to harness their potential therapeutic benefits.

Comparative Analysis of Berkeleyamide C and Other MMP Inhibitors: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Berkeleyamide C's performance as a matrix metalloproteinase (MMP) inhibitor is not feasible at this time due to a lack of publicly available scientific data on its specific inhibitory activities. Extensive searches of scientific literature and databases did not yield any studies detailing the potency, selectivity, or mechanism of action of this compound against any matrix metalloproteinases.

While information on this compound is scarce, a related natural product, Berkeleyamide A , has been identified as having weak inhibitory activity. Specifically, Berkeleyamide A, isolated from a Penicillium rubrum Stoll species, demonstrated low micromolar activity against matrix metalloproteinase-3 (MMP-3)[1]. However, this finding for a related compound does not provide sufficient data to perform a meaningful comparative analysis for this compound.

To fulfill the user's request for a comparative guide, data on this compound's half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of MMPs (e.g., MMP-1, -2, -7, -9, -13, -14) would be required. This information is essential for a quantitative comparison with other established MMP inhibitors.

General Landscape of MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix.[2][3] Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them significant therapeutic targets.[2][3] The development of MMP inhibitors has been a long-standing goal in drug discovery, with several synthetic inhibitors having been developed and investigated.[3][4]

Comparison of Selected MMP Inhibitors (Excluding this compound)

In the absence of data for this compound, a comparative overview of other well-characterized MMP inhibitors is presented below to illustrate the type of data required for such an analysis. These inhibitors belong to different chemical classes and exhibit varying selectivity profiles.

InhibitorChemical ClassTarget MMPsIC50 / Ki ValuesSelectivity Profile
Marimastat HydroxamateBroad-spectrumMMP-1 (Ki: 5 nM), MMP-2 (Ki: 6 nM), MMP-9 (Ki: 3 nM), MMP-14 (Ki: 11 nM)Broad-spectrum, inhibits multiple MMPs
Prinomastat Non-hydroxamate CarboxylateMMP-2, MMP-3, MMP-9, MMP-13, MMP-14MMP-2 (IC50: 9 nM), MMP-9 (IC50: 16 nM), MMP-13 (IC50: 11 nM)Broad-spectrum
Andecaliximab (GS-5745) Monoclonal AntibodyMMP-9Potent and selective inhibition of MMP-9Highly selective for MMP-9
Doxycycline TetracyclineBroad-spectrumNon-competitive inhibition, IC50 varies with substrateBroad-spectrum, also inhibits bacterial collagenases

Note: The IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of MMP inhibitory activity typically involves a series of standardized in vitro and cell-based assays.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant MMP.

  • Reagents and Materials:

    • Recombinant human MMP catalytic domain (e.g., MMP-3)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • Test compound (inhibitor) dissolved in DMSO

    • 96-well microplate (black, for fluorescence)

    • Fluorescence plate reader

  • Procedure:

    • The recombinant MMP enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission). The cleavage of the substrate by the MMP separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.

    • The initial reaction rates are calculated from the linear phase of the fluorescence curve.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction containing only DMSO.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for MMP Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models Primary_Screening Primary Screening: Recombinant MMPs with Fluorogenic Substrates IC50_Determination IC50 Determination: Dose-Response Curves Primary_Screening->IC50_Determination Selectivity_Panel Selectivity Profiling: Panel of MMPs (1, 2, 3, 7, 9, 13, 14) IC50_Determination->Selectivity_Panel Zymography Gelatin Zymography: Inhibition of MMP-2/9 Secretion and Activity Selectivity_Panel->Zymography Invasion_Assay Cell Invasion Assay: (e.g., Matrigel Boyden Chamber) Effect on Cancer Cell Invasion Zymography->Invasion_Assay Animal_Models Animal Models: (e.g., Cancer Xenograft, Arthritis Model) Invasion_Assay->Animal_Models

Caption: Workflow for the evaluation of novel MMP inhibitors.

MMPs in Cellular Signaling

MMPs are involved in complex signaling pathways that regulate cell behaviors such as proliferation, migration, and invasion. A key pathway involves the activation of MMP expression by growth factors and inflammatory cytokines, which often leads to the degradation of the extracellular matrix, facilitating cancer cell metastasis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Cellular Response Growth_Factors Growth Factors (e.g., EGF, FGF) Receptors Tyrosine Kinase Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors MAPK MAPK Pathway (ERK, JNK, p38) Receptors->MAPK PI3K PI3K/Akt Pathway Receptors->PI3K NFkB NF-κB Pathway Receptors->NFkB Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK->Transcription_Factors PI3K->Transcription_Factors NFkB->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene MMP_Expression MMP Expression and Secretion MMP_Gene->MMP_Expression ECM_Degradation ECM Degradation MMP_Expression->ECM_Degradation Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis MMP_Inhibitor MMP Inhibitor (e.g., this compound) MMP_Inhibitor->MMP_Expression

Caption: Simplified MMP signaling pathway in cancer metastasis.

References

Berkeleyamide C: Unraveling the Cross-Reactivity Profile of a Novel Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity and target specificity of Berkeleyamide C, a secondary metabolite isolated from the fungus Penicillium rubrum, is currently hampered by a significant lack of publicly available data. Despite interest in the bioactive compounds produced by this fungal species, specific details regarding the biological targets, mechanism of action, and potential off-target effects of this compound remain elusive.

While research has shed some light on the related compound, Berkeleyamide A, which has demonstrated inhibitory activity against caspase-1 and matrix metalloproteinase-3 (MMP-3), this information cannot be reliably extrapolated to this compound without a clear understanding of its chemical structure and dedicated biological screening. The subtle structural differences between members of a natural product family can lead to vastly different biological activities and target selectivities.

At present, the scientific literature lacks the fundamental experimental data required to construct a detailed cross-reactivity profile for this compound. Key information that is currently unavailable includes:

  • Chemical Structure: The definitive chemical structure of this compound has not been widely reported, preventing any in silico or comparative analysis with other known compounds.

  • Primary Biological Target(s): The specific enzyme(s), receptor(s), or other cellular components that this compound interacts with have not been identified.

  • Quantitative Biological Data: There is no published data on the potency (e.g., IC50, Ki, or EC50 values) of this compound against any biological target.

  • Cross-Reactivity Screening Data: No studies have been published that profile the activity of this compound against a broad panel of kinases, proteases, receptors, or other potential off-targets.

Without this foundational information, a meaningful comparison to alternative compounds and the generation of a data-driven cross-reactivity guide is not feasible.

Future Directions for Profiling this compound

To address the current knowledge gap, a systematic investigation into the biological properties of this compound is required. A typical workflow for characterizing the cross-reactivity of a novel natural product would involve the following experimental stages:

G cluster_0 Compound Acquisition & Characterization cluster_1 Initial Biological Screening cluster_2 Target Identification & Validation cluster_3 Cross-Reactivity Profiling A Isolation of this compound from Penicillium rubrum B Structural Elucidation (NMR, MS) A->B C Phenotypic Screening (e.g., anti-cancer, anti-inflammatory assays) B->C D Target-Based Screening (e.g., against known enzyme families) B->D E Affinity Chromatography C->E D->E G Genetic Knockdown/Overexpression E->G F Cellular Thermal Shift Assay (CETSA) F->G H Broad Kinase Panel Screening G->H I Receptor Binding Assays G->I J Protease Activity Panels G->J

Unraveling Berkeleyamide C: A Comparative Analysis Against the Chemotherapeutic Staple, Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison between Berkeleyamide C and the widely-used chemotherapeutic agent doxorubicin (B1662922) is currently hampered by a significant lack of scientific data on a compound specifically named "this compound." Extensive searches of available scientific literature and databases have yielded no specific information on the isolation, characterization, or biological activity of a molecule designated as this compound.

It is plausible that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or a related analogue to other known Berkeleyamides. The Berkeleyamide family of natural products, isolated from fungi of the Penicillium genus, has garnered interest for its potential biological activities. This guide, therefore, aims to provide a comparative framework by examining the known properties of doxorubicin alongside the available data for other Berkeleyamide analogues, namely Berkeleyamide A and D, and other cytotoxic metabolites from Penicillium species. This will offer researchers, scientists, and drug development professionals a contextual understanding of where a potential "this compound" might fit within the landscape of cytotoxic agents.

Doxorubicin: A Potent and Well-Characterized Anthracycline

Doxorubicin is a cornerstone of cancer chemotherapy, utilized in the treatment of a wide array of malignancies. Its primary mechanism of action involves the intercalation of DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), ultimately inducing DNA damage and triggering apoptosis in rapidly dividing cancer cells.

Key Biological Activities of Doxorubicin:
  • Cytotoxicity: Doxorubicin exhibits potent cytotoxic effects against a broad spectrum of cancer cell lines.

  • Apoptosis Induction: It is a well-established inducer of apoptosis through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: Doxorubicin typically causes cell cycle arrest at the G2/M phase.

The Berkeleyamides: Emerging Natural Products from Penicillium

The Berkeleyamides are a class of secondary metabolites produced by Penicillium fungi. While information on a specific "this compound" is absent, research on other members of this family provides insights into their potential bioactivities.

  • Berkeleyamide A: Isolated from Penicillium rubrum, Berkeleyamide A has been shown to exhibit low micromolar activity against caspase-1 and matrix metalloproteinase-3 (MMP-3).[1] This suggests a potential role in modulating inflammation and apoptosis. While its direct cytotoxic effects on cancer cells are not extensively documented in the available literature, its activity on key cellular enzymes indicates a potential for further investigation in cancer research.[2]

  • Berkeleyamide D: The total synthesis of Berkeleyamide D has been achieved, indicating scientific interest in this natural product.[3] However, detailed biological activity data, particularly regarding its cytotoxicity and mechanism of action, are not yet widely available in published literature.

  • Other Cytotoxic Metabolites from Penicillium: The Penicillium genus is a rich source of diverse secondary metabolites with a range of biological activities, including cytotoxic effects.[4][5][6][7] Studies have reported on various compounds from Penicillium species that exhibit cytotoxicity against different cancer cell lines, with IC50 values ranging from potent to moderate.[5][6][7] These metabolites often induce apoptosis and cell cycle arrest, common mechanisms for anticancer agents.

Comparative Summary and Future Directions

The absence of data for "this compound" makes a direct comparison with doxorubicin impossible. However, based on the information available for its analogues and other Penicillium-derived metabolites, a hypothetical "this compound" could potentially exhibit cytotoxic properties.

To facilitate a meaningful comparison in the future, the following experimental data for "this compound" would be essential:

  • In vitro Cytotoxicity: Determination of IC50 values across a panel of human cancer cell lines.

  • Mechanism of Action: Elucidation of how the compound induces cell death, including its effects on DNA, key enzymes, and cellular signaling pathways.

  • Apoptosis and Cell Cycle Analysis: Quantification of apoptosis induction and determination of the specific phase of cell cycle arrest.

The table below summarizes the known data for doxorubicin and provides a template for what would be required for this compound.

ParameterDoxorubicinThis compound
Mechanism of Action DNA intercalation, Topoisomerase II inhibition, ROS generationData not available
IC50 Values Potent, typically in the nanomolar to low micromolar range against various cancer cell linesData not available
Apoptosis Induction YesData not available
Cell Cycle Arrest G2/M phaseData not available

Experimental Protocols

Should "this compound" become available for study, the following standard experimental protocols would be recommended to assess its cytotoxic potential and compare it to doxorubicin.

Cell Viability Assay (MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and doxorubicin (as a positive control) for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Treat cells with the IC50 concentration of this compound and doxorubicin for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of a compound on the cell cycle distribution.

Protocol:

  • Treat cells with the IC50 concentration of this compound and doxorubicin for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing Potential Mechanisms

To illustrate the potential mechanisms that could be investigated for "this compound," the following diagrams, created using the DOT language, depict a generic experimental workflow and a hypothetical signaling pathway for apoptosis induction.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_flow Flow Cytometry Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound or Doxorubicin Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Assay

Figure 1. A generalized workflow for the in vitro evaluation of a novel cytotoxic compound.

Apoptosis_Signaling_Pathway Compound This compound (Hypothetical) Target Cellular Target(s) Compound->Target Stress_Response Cellular Stress Response Target->Stress_Response Mitochondria Mitochondria Stress_Response->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2. A hypothetical signaling pathway for apoptosis induced by a novel compound.

References

Independent Verification of Berkeleyamide C's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Berkeleyamide C with alternative compounds, supported by available experimental data. The information is presented to aid researchers in evaluating its potential for further investigation and development.

Executive Summary

This compound, a natural product isolated from the fungus Penicillium rubrum, has demonstrated inhibitory activity against key enzymes implicated in inflammation and tissue degradation, namely caspase-1 and matrix metalloproteinase-3 (MMP-3). This guide compares the reported activity of this compound with Parthenolide, a well-characterized anti-inflammatory agent, and Amphotericin B, a standard antifungal drug. The quantitative data available in the primary literature for this compound is presented alongside that of the comparator compounds to provide a basis for evaluation. Detailed experimental protocols for the key biological assays are also provided to ensure reproducibility and facilitate further independent verification.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative biological activity data for this compound and the selected comparator compounds. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.

CompoundTargetAssay TypeActivity MetricValueOrganism/Cell Line
This compound Caspase-1Enzyme InhibitionIC501.5 µMRecombinant Human
MMP-3Enzyme InhibitionIC508.0 µMRecombinant Human
Parthenolide Caspase-1Enzyme InhibitionIC50~10 µMTHP-1 cell lysates
MMP-3Not Reported---
Amphotericin B Candida albicansAntifungal SusceptibilityMIC0.25 - 1.0 µg/mLCandida albicans

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Caspase-1 Inhibition Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic substrate by caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-WEHD-AFC or Ac-YVAD-AFC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Test compounds (this compound, Parthenolide) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare a working solution of recombinant human caspase-1 in assay buffer.

  • Add 50 µL of the caspase-1 solution to each well of the 96-well plate.

  • Add 2 µL of the test compound at various concentrations (typically in a serial dilution) or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the caspase-1 substrate solution to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MMP-3 Inhibition Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic substrate by MMP-3.

Materials:

  • Recombinant human MMP-3 (activated)

  • MMP-3 substrate (e.g., Mca-RPK-PVE-Nval-WRK(Dnp)-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Prepare a working solution of activated recombinant human MMP-3 in assay buffer.

  • Add 50 µL of the MMP-3 solution to each well of the 96-well plate.

  • Add 2 µL of the test compound at various concentrations or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of the MMP-3 substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution antifungal susceptibility testing.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (Amphotericin B) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (600 nm)

  • Incubator (35°C)

Procedure:

  • Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium. The final concentration should be approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate.

  • Inoculate each well (except for the sterility control) with the fungal suspension.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway relevant to this compound's activity and the general workflow for its biological evaluation.

Caspase-1 Signaling Pathway Figure 1: Simplified Caspase-1 Signaling Pathway Inflammasome Inflammasome Activation (e.g., by PAMPs/DAMPs) Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Berkeleyamide_C This compound Berkeleyamide_C->Casp1 inhibits

Caption: Simplified Caspase-1 Signaling Pathway.

MMP-3 Activation and Inhibition Figure 2: MMP-3 Activation and Inhibition Pro_MMP3 Pro-MMP-3 (Inactive) MMP3 Active MMP-3 Pro_MMP3->MMP3 ECM Extracellular Matrix (e.g., Collagen, Proteoglycans) MMP3->ECM degrades Proteases Other Proteases (e.g., Plasmin) Proteases->Pro_MMP3 cleave pro-domain Degradation ECM Degradation ECM->Degradation Berkeleyamide_C This compound Berkeleyamide_C->MMP3 inhibits Experimental Workflow Figure 3: General Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Reporting Compound_Prep Compound Preparation (this compound & Comparators) Enzyme_Assay Enzyme Inhibition Assays (Caspase-1, MMP-3) Compound_Prep->Enzyme_Assay Antifungal_Assay Antifungal Susceptibility (MIC determination) Compound_Prep->Antifungal_Assay Data_Analysis Data Analysis (IC50 / MIC calculation) Enzyme_Assay->Data_Analysis Antifungal_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Guide Publish Comparison Guide Comparison->Guide

Safety Operating Guide

Safe Disposal of Berkeleyamide C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper handling and disposal of Berkeleyamide C in a research environment, ensuring personnel safety and regulatory compliance.

In the dynamic landscape of pharmaceutical research and development, the proper management of novel chemical entities is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a compound of interest for scientific investigation. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is established on the precautionary principle, treating the substance as potentially hazardous. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled with the utmost care to prevent accidental exposure.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data

As no specific Safety Data Sheet for this compound is publicly available, quantitative data regarding its physical and chemical properties are limited. Researchers should consult any internal documentation or preliminary experimental findings for available data. In the absence of such data, treat the compound with the highest degree of caution.

PropertyData
Chemical Formula Not available in search results.
Molecular Weight Not available in search results.
Physical State Assume solid unless otherwise stated.
Solubility Not available in search results.
Incompatible Materials Strong oxidizing agents.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, categorized as hazardous chemical waste due to the lack of comprehensive safety data.

Experimental Protocol: Hazardous Waste Disposal
  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., reaction mixtures, mother liquors) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling:

    • Each waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound waste" and any solvents present. The date of initial waste accumulation should also be clearly marked.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Disposal Request:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EH&S) department, submit a chemical waste pickup request through the appropriate institutional channels.

  • Documentation:

    • Maintain a detailed log of all this compound waste generated, including quantities and dates of disposal.

Visualizing the Disposal Workflow

To provide a clear visual guide, the following diagrams illustrate the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Labeled Hazardous Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Hazardous Container segregate->liquid_waste Liquid store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store request Submit Chemical Waste Pickup Request to EH&S store->request end End: Proper Disposal request->end cluster_0 Method 1: Acid Chloride cluster_1 Method 2: Coupling Agent carboxylic_acid_1 Carboxylic Acid thionyl_chloride Thionyl Chloride (SOCl2) carboxylic_acid_1->thionyl_chloride + acid_chloride Acid Chloride thionyl_chloride->acid_chloride amine_1 Amine acid_chloride->amine_1 + amide_1 Amide amine_1->amide_1 carboxylic_acid_2 Carboxylic Acid coupling_agent Coupling Agent (e.g., DCC) carboxylic_acid_2->coupling_agent + amine_2 Amine amine_2->coupling_agent + amide_2 Amide coupling_agent->amide_2

References

Essential Protective Measures for Handling Berkeleyamide C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: All personnel handling Berkeleyamide C must adhere to the following personal protective equipment (PPE) guidelines to mitigate risks associated with this potent macrocyclic peptide. Given the lack of specific toxicological data for this compound, it is prudent to handle it as a potentially cytotoxic compound, exercising a high degree of caution to prevent exposure through skin contact, inhalation, or ingestion.

Safe handling practices are paramount to ensure the well-being of laboratory personnel and the integrity of research. The following operational and disposal plans provide a framework for the safe use of this compound in a research setting.

Personal Protective Equipment (PPE) Protocol

All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1] The following table summarizes the mandatory PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Lyophilized Powder (e.g., weighing, preparing solutions) Primary Protection: - Double-layered, powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978).[2]- Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[3]- ANSI-approved safety goggles and a full-face shield.[3][4]- A fit-tested N95 respirator or higher-level respiratory protection.[2]Additional Protection: - Hair and beard covers.- Disposable shoe covers.[4]
Handling Diluted Solutions Primary Protection: - Single pair of chemical-resistant nitrile gloves.- Laboratory coat.- ANSI-approved safety glasses with side shields.
Unpacking and Storage Primary Protection: - Protective gown.- Two pairs of gloves.[4]
Waste Disposal Primary Protection: - Double-layered, powder-free nitrile gloves.- Fluid-resistant gown.- Safety goggles and a face shield.
Spill Cleanup Primary Protection: - Industrial thickness gloves (>0.45mm) made from nitrile or neoprene.[5]- Impervious gown.- Goggles and a fit-tested full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR).[2]

Operational Plan for Safe Handling

A designated area within the laboratory should be established for the handling of this compound.[1] Access to this area should be restricted to trained personnel.

Preparation and Handling:

  • Before handling, carefully review the Safety Data Sheet (SDS) for any available information.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • When reconstituting the lyophilized powder, do so within a fume hood or biological safety cabinet to prevent the aerosolization of fine particles.[1]

  • Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.[4]

  • All equipment, such as spatulas and weighing boats, should be dedicated for use with this compound or thoroughly decontaminated after use.

Storage:

  • Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[7][8]

  • Solutions: If storage in solution is necessary, use a sterile buffer at a pH of 5-6, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C.[8] Be aware that the shelf-life of peptides in solution is limited.[8]

Disposal Plan

All waste generated from the handling of this compound is to be considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

  • Contaminated PPE: All used gloves, gowns, shoe covers, and other disposable PPE should be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after use.[1][2]

  • Chemical Waste: Unused this compound and contaminated solutions should be collected in a designated hazardous waste container. Never pour peptide solutions down the drain.[1]

  • Contaminated Labware: Disposable labware should be discarded as cytotoxic waste. Reusable glassware must be decontaminated following established laboratory procedures for cytotoxic compounds.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

  • Evacuate the immediate area and alert others.

  • Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain the spill using a spill kit with absorbent materials.[3]

  • Carefully clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

  • All materials used for cleanup must be disposed of as cytotoxic waste.[3]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

PPE_Workflow cluster_prep Preparation Phase cluster_doff Doffing & Disposal Phase prep_area Enter Designated Handling Area wash_hands Wash Hands Thoroughly prep_area->wash_hands don_gown Don Impervious Gown wash_hands->don_gown don_respirator Don N95 Respirator (if handling powder) don_gown->don_respirator don_eye_protection Don Goggles & Face Shield don_respirator->don_eye_protection don_inner_gloves Don Inner Pair of Chemo Gloves don_eye_protection->don_inner_gloves don_outer_gloves Don Outer Pair of Chemo Gloves (over gown cuff) don_inner_gloves->don_outer_gloves handle_compound Handle This compound don_outer_gloves->handle_compound remove_outer_gloves Remove Outer Gloves handle_compound->remove_outer_gloves remove_gown Remove Gown & Outer Gloves Together remove_outer_gloves->remove_gown dispose_waste1 Dispose in Hazardous Waste remove_gown->dispose_waste1 remove_eye_protection Remove Face Shield & Goggles dispose_waste1->remove_eye_protection remove_respirator Remove Respirator remove_eye_protection->remove_respirator remove_inner_gloves Remove Inner Gloves remove_respirator->remove_inner_gloves dispose_waste2 Dispose in Hazardous Waste remove_inner_gloves->dispose_waste2 wash_hands_final Wash Hands Thoroughly dispose_waste2->wash_hands_final

Caption: PPE Donning and Doffing Workflow for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.